4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSDHZHCNOIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573369 | |
| Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207857-48-5 | |
| Record name | 4,6-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one (CAS No. 207857-48-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone with the CAS number 207857-48-5 .[1][2][3] This compound belongs to the indanone class of molecules, which are characterized by a fused benzene and cyclopentanone ring system. The strategic placement of two bromine atoms on the aromatic ring at positions 4 and 6 significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 207857-48-5 | [1][2][3] |
| Molecular Formula | C₉H₆Br₂O | [3] |
| Molecular Weight | 289.95 g/mol | [3][5] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | Commercially available up to 95% | [6] |
| Storage | Store in a cool, dry place |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process commencing with the acylation of a suitably substituted phenol followed by an intramolecular Friedel-Crafts acylation.
A key strategy for synthesizing substituted 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4] In the case of this compound, a logical precursor would be 3-(3,5-dibromophenyl)propanoic acid. A well-documented approach to a similarly substituted indanone, 4,6-dibromo-5-hydroxy-1-indanone, starts from 2,6-dibromophenol and 3-chloropropionyl chloride.[4] This suggests a viable pathway for the target molecule.
Step 1: Acylation of 1,3-Dibromobenzene
The synthesis would likely begin with the Friedel-Crafts acylation of 1,3-dibromobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(2,4-dibromobenzoyl)propanoic acid.
Step 2: Reduction of the Ketone
The keto group in 3-(2,4-dibromobenzoyl)propanoic acid can be reduced to a methylene group using standard methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) to afford 3-(2,4-dibromophenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation
The final step is the intramolecular cyclization of 3-(2,4-dibromophenyl)propanoic acid. This is typically achieved by converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst like aluminum chloride. The electrophilic acyl chloride then attacks the aromatic ring to form the five-membered cyclopentanone ring, yielding this compound.
Caption: Proposed synthetic pathway to this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two triplets in the upfield region (δ 2.5-3.5 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon would be the most downfield signal (δ > 190 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the bromine-substituted carbons showing characteristic shifts. The two aliphatic carbons would be found in the upfield region (δ 20-40 ppm).
Mass Spectrometry (Predicted)
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 288, 290, and 292 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and the carbonyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the two bromine substituents on the aromatic ring.
Reactivity of the Ketone Group:
-
Reduction: The ketone can be reduced to the corresponding alcohol, 4,6-Dibromo-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride (NaBH₄).
-
Alpha-Halogenation: The protons on the carbon adjacent to the carbonyl group (α-protons) can be substituted with halogens under appropriate conditions.
-
Condensation Reactions: The ketone can participate in various condensation reactions, such as the aldol condensation, to form more complex molecules.
Reactivity of the Bromine Substituents:
The bromine atoms on the aromatic ring are excellent leaving groups in various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, introducing aryl or vinyl groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can also form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a key component in many pharmacologically active molecules. The ability to functionalize the 4- and 6-positions of the aromatic ring through the bromine atoms makes this compound a particularly attractive starting material for the synthesis of compound libraries for drug screening.
One significant area of interest is the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can be constructed using cross-coupling reactions from a halogenated precursor. The indanone structure can serve as a scaffold to present various functional groups in a specific three-dimensional orientation to interact with the ATP-binding site of a target kinase. The bromine atoms on this molecule provide convenient handles to introduce diversity at these positions, which can be crucial for achieving potency and selectivity.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.1 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous, deoxygenated conditions (e.g., under Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reduction of the Ketone
This protocol outlines a general method for the reduction of the ketone functionality to an alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄, 1.5 equivalents)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve this compound in the chosen alcohol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its indanone core provides a rigid scaffold, while the two bromine atoms offer multiple points for diversification through a variety of cross-coupling reactions. These features make it a highly useful starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents such as kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their work.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 207857-48-5|this compound|BLD Pharm [bldpharm.com]
- 3. 207857-48-5 | CAS DataBase [m.chemicalbook.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C9H6Br2O | CID 13484644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 4,6-Dibromo-7-methoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway for 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
An In-Depth Technical Guide to the Synthesis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate for drug development and materials science. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful execution in a research setting.
Strategic Overview and Retrosynthetic Analysis
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The targeted 4,6-dibromo substitution pattern offers specific vectors for further functionalization, for instance, through metal-catalyzed cross-coupling reactions, making this molecule a versatile building block.
A robust and scalable synthesis is paramount. The most logical and widely employed strategy for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[2][3][4] This approach offers excellent control over the final substitution pattern on the aromatic ring, which is dictated by the precursor.
Our retrosynthetic analysis, therefore, identifies 3-(3,5-dibromophenyl)propanoic acid as the key precursor. The intramolecular cyclization of its corresponding acyl chloride is anticipated to proceed regioselectively to yield the desired 4,6-dibromo-1-indanone.
Caption: Retrosynthetic pathway for 4,6-Dibromo-1-indanone.
Synthesis Pathway and Mechanism
The synthesis is a two-step process starting from 3-(3,5-dibromophenyl)propanoic acid.
Step 1: Acyl Chloride Formation The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly efficient transformation. The mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by elimination of sulfur dioxide and hydrogen chloride gas. These gaseous byproducts conveniently shift the reaction equilibrium towards the product.
Step 2: Intramolecular Friedel-Crafts Acylation This is the critical ring-forming step. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride. The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. The cyclization occurs ortho to the alkyl chain, leading to the formation of the fused five-membered ring of the indanone system. Subsequent work-up quenches the catalyst and yields the final product.
Caption: Overall two-step synthesis pathway.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive reagents (Thionyl Chloride, Aluminum Chloride) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 3-(3,5-Dibromophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a trap), add 3-(3,5-dibromophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.5 eq) to the flask. Anhydrous conditions are not strictly necessary for this step but are good practice.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(3,5-dibromophenyl)propanoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate, oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.65 eq) and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(3,5-dibromophenyl)propanoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, ensuring the internal temperature is maintained below 5-10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by either recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the final product as a solid.
Summary of Reaction Parameters
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation |
| Starting Material | 3-(3,5-Dibromophenyl)propanoic acid | 3-(3,5-Dibromophenyl)propanoyl chloride |
| Key Reagents | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) |
| Solvent | Neat (or DCM/1,2-DCE) | Dichloromethane (DCM) |
| Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 3-4 hours |
| Expected Yield | >95% (crude) | 70-85% (after purification) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, particularly as a scaffold in drug discovery.
Introduction: The Indanone Core in Modern Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of targeted therapeutics. The introduction of bromine atoms onto the aromatic ring, as in this compound, offers several advantages. The bromine atoms can serve as synthetic handles for further functionalization via cross-coupling reactions and can also modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 207857-48-5[1] |
| Molecular Formula | C₉H₆Br₂O[1] |
| Molecular Weight | 289.95 g/mol [3] |
| Appearance | Off-white solid (predicted) |
| Purity | Typically >95%[4] |
| Storage | Sealed in a dry, room temperature environment[1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the preparation of 3-(3,5-dibromophenyl)propanoic acid, which then undergoes cyclization to yield the target molecule.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of 4-Bromo-1-indanone)
This protocol is adapted from a known procedure for a similar compound and should be optimized for the specific substrate.[6]
Step 1: Acyl Chloride Formation
-
To a solution of 3-(3,5-dibromophenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Prepare a suspension of a Lewis acid, such as aluminum chloride (1.65 equivalents), in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane.
-
Slowly add the acyl chloride solution to the stirred suspension of the Lewis acid, maintaining the temperature below 27°C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC/MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of structurally similar compounds. Commercial suppliers often possess this data, which may be available upon request.[1][7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-5 | ~7.8 | Singlet |
| H-7 | ~7.6 | Singlet |
| H-2 (CH₂) | ~2.7 | Triplet |
| H-3 (CH₂) | ~3.1 | Triplet |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~195 |
| Aromatic C-Br (C-4, C-6) | ~120-125 |
| Aromatic CH (C-5, C-7) | ~128-135 |
| Quaternary Aromatic C | ~140-155 |
| CH₂ (C-2) | ~25 |
| CH₂ (C-3) | ~36 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch | 1690 - 1710 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ is expected at m/z 288, with other significant peaks at m/z 290 and 292.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is governed by the presence of the ketone functionality and the two bromine atoms on the aromatic ring.
Reactions at the Carbonyl Group
The ketone can undergo a variety of standard transformations, including:
-
Reduction: Reduction with agents like sodium borohydride will yield the corresponding alcohol, 4,6-Dibromo-2,3-dihydro-1H-inden-1-ol.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.
-
Condensation Reactions: Aldol-type condensations can occur at the α-position (C-2) under basic conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the aromatic ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4- and 6-positions, making this compound a versatile building block for the synthesis of complex molecules.
Caption: Key reaction pathways for this compound.
Potential Applications in Drug Discovery
The indanone core is a well-established pharmacophore in the development of various therapeutic agents. The 4,6-dibromo substitution pattern of the title compound makes it a particularly interesting starting material for the synthesis of kinase inhibitors.[2]
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many small-molecule kinase inhibitors are designed to be ATP-competitive, and the indanone scaffold can serve as a rigid core to present hydrogen bond donors and acceptors that mimic the interactions of ATP with the kinase hinge region.
The bromine atoms in this compound can be strategically replaced with various aryl, heteroaryl, or amino groups through cross-coupling reactions to explore the chemical space around the indanone core and optimize binding to the target kinase. This allows for the generation of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the preparation of a wide range of complex molecules. Of particular note is its potential as a scaffold for the development of novel kinase inhibitors, a critical area of modern drug discovery. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. 207857-48-5|this compound|BLD Pharm [bldpharm.com]
- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | C9H6Br2O | CID 13484644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. 4,6-Dibromo-7-methoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a predicted spectral analysis based on analogous structures, a detailed experimental protocol for data acquisition, and the structural significance of the spectral features.
Introduction: The Structural Significance of this compound
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of bromine atoms onto the aromatic ring significantly alters the electronic properties and reactivity of the molecule, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.
Precise structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide a detailed interpretation of the ¹H NMR spectrum, enabling researchers to confidently identify this compound and understand its structural nuances.
Theoretical Framework and Predicted ¹H NMR Spectrum
Due to the limited availability of an experimentally published spectrum for this compound, this section presents a detailed prediction based on established NMR principles and data from analogous compounds, including the parent 1-indanone and its various substituted derivatives.
The structure and proton numbering for this compound are as follows:
Caption: Molecular structure of this compound with proton numbering.
Aliphatic Region (H-2 and H-3)
The protons on the five-membered ring at positions C-2 and C-3 are diastereotopic and will appear as two distinct multiplets.
-
H-3 Protons (α to the aromatic ring): These two protons are adjacent to the aromatic ring and are expected to resonate at approximately δ 3.20 ppm . They will be split by the H-2 protons into a triplet.
-
H-2 Protons (β to the aromatic ring and α to the carbonyl group): These two protons are deshielded by the adjacent carbonyl group and will appear further downfield, around δ 2.75 ppm . They will be split by the H-3 protons into a triplet.
The coupling between the H-2 and H-3 protons is a vicinal coupling (³J) and is expected to be in the range of 6-8 Hz , typical for protons on adjacent sp³-hybridized carbons in a five-membered ring.[1]
Aromatic Region (H-5 and H-7)
The aromatic region will exhibit two signals corresponding to the two remaining aromatic protons. The bromine atoms at positions 4 and 6 are strongly electron-withdrawing and will deshield the adjacent protons.
-
H-7 Proton: This proton is ortho to the carbonyl group, which is also electron-withdrawing. The combined deshielding effects will shift this proton significantly downfield. It is predicted to appear as a doublet at approximately δ 7.85 ppm . The splitting will be due to meta-coupling (⁴J) with the H-5 proton, with a small coupling constant of around 2-3 Hz .
-
H-5 Proton: This proton is situated between the two bromine atoms. While the bromines are deshielding, the H-5 proton is meta to the carbonyl group. It is predicted to appear as a doublet at approximately δ 7.60 ppm , also split by the H-7 proton with a meta-coupling constant of 2-3 Hz .
Predicted ¹H NMR Data Summary
The predicted ¹H NMR spectral data for this compound is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.20 | Triplet (t) | ³J = 6-8 |
| H-2 | 2.75 | Triplet (t) | ³J = 6-8 |
| H-5 | 7.60 | Doublet (d) | ⁴J = 2-3 |
| H-7 | 7.85 | Doublet (d) | ⁴J = 2-3 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Labeling: Clearly label the NMR tube with the sample information.[4]
References
An In-depth Technical Guide to the ¹³C NMR Analysis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's architecture. This guide is dedicated to the comprehensive ¹³C NMR analysis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative. The indanone core is a privileged scaffold found in numerous biologically active compounds, making its derivatives, such as the topic compound, valuable intermediates in synthetic and medicinal chemistry[1][2]. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the causal relationships between molecular structure and spectral output.
Foundational Principles: Decoding the ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy is a powerful technique that exploits the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information[3]. Unlike ¹H NMR, where signal splitting can create complex spectra, ¹³C NMR spectra are most commonly acquired under broadband proton-decoupling conditions. This results in a simplified spectrum where each unique carbon atom in the molecule typically gives rise to a single peak[4].
The position of this peak, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:
-
Hybridization: The chemical shift of a carbon atom is significantly affected by its hybridization state (sp³, sp², sp).
-
Electronegativity: The presence of electronegative atoms, such as oxygen and bromine, causes a deshielding effect, shifting the resonance of nearby carbons to a higher frequency (downfield).
-
Anisotropic Effects: The π-electron clouds of aromatic rings and carbonyl groups generate their own magnetic fields, which can either shield or deshield adjacent nuclei depending on their position relative to the π-system.
A thorough understanding of these principles is crucial for the accurate interpretation of the ¹³C NMR spectrum of this compound.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The integrity of any spectral analysis is contingent upon the quality of the acquired data. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte Purity: Begin with a sample of this compound with a purity of ≥95% to minimize interference from impurities.
-
Solvent Selection: Dissolve approximately 20-50 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference[5].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.
NMR Instrument Parameters
The following parameters are recommended for a standard 500 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | ¹³C | |
| Spectrometer Frequency | 125 MHz | For a 500 MHz ¹H spectrometer |
| Pulse Program | Standard ¹³C observe with proton decoupling | To obtain a simplified spectrum with single peaks for each carbon |
| Spectral Width | 0 - 220 ppm | To encompass the full range of expected chemical shifts for organic molecules |
| Acquisition Time | 1-2 seconds | To ensure good resolution |
| Relaxation Delay (d1) | 2 seconds | To allow for full relaxation of the carbon nuclei between scans, ensuring accurate integration if needed |
| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C |
| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase and Baseline Correction: The spectrum is carefully phased and the baseline is corrected to ensure accurate peak picking and integration.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR Data Acquisition and Processing.
Spectral Analysis and Interpretation
As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not available. Therefore, the following analysis is based on predicted chemical shifts derived from established principles of NMR spectroscopy and comparison with structurally similar compounds.
Molecular Structure and Carbon Numbering
Caption: Structure and numbering of this compound.
Predicted ¹³C NMR Chemical Shifts
The molecule has nine carbon atoms, all in unique electronic environments, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C=O) | 195 - 205 | The carbonyl carbon is highly deshielded and is expected to appear in the far downfield region, typical for ketones[1][6]. |
| C2 | 35 - 45 | This is a saturated sp³ hybridized carbon (CH₂) adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl will shift it downfield. |
| C3 | 25 - 35 | A saturated sp³ hybridized carbon (CH₂) adjacent to the aromatic ring. |
| C3a | 135 - 145 | A quaternary aromatic carbon, deshielded by its attachment to the five-membered ring and the adjacent brominated carbon. |
| C4 | 115 - 125 | An aromatic carbon directly attached to a bromine atom. The electronegativity of bromine causes a deshielding effect, but there is also a shielding effect from the lone pairs of electrons on bromine. The net effect is a shift to this region. |
| C5 | 125 - 135 | An aromatic CH carbon situated between two bromine-substituted carbons, leading to a downfield shift. |
| C6 | 115 - 125 | An aromatic carbon directly attached to a bromine atom, similar to C4. |
| C7 | 120 - 130 | An aromatic CH carbon adjacent to the quaternary carbon C7a. |
| C7a | 150 - 160 | A quaternary aromatic carbon adjacent to the electron-withdrawing carbonyl group, resulting in significant deshielding. |
Data Validation and Purity Assessment
The ¹³C NMR spectrum serves as a crucial tool for both structural validation and purity assessment.
-
Structural Confirmation: The presence of the expected number of signals (nine for this molecule) and their appearance in the predicted chemical shift regions provides strong evidence for the correct structure. For instance, the signal in the 195-205 ppm range is a key indicator of the ketone carbonyl group.
-
Purity Assessment: The absence of extraneous peaks suggests a high degree of purity. Any significant impurity would likely give rise to its own set of signals in the spectrum.
Conclusion
The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural characterization. By understanding the fundamental principles of chemical shifts and applying a rigorous experimental protocol, researchers can confidently identify this compound and assess its purity. The predicted chemical shifts provided in this guide offer a reliable benchmark for the analysis of this important synthetic intermediate, thereby facilitating its use in drug discovery and development programs.
References
An In-Depth Technical Guide to the Mass Spectrometry of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
This technical guide provides a comprehensive analysis of the mass spectral behavior of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, a halogenated indanone derivative relevant in synthetic chemistry and drug discovery. Designed for researchers and analytical scientists, this document elucidates the compound's characteristic isotopic signature and predictable fragmentation pathways under Electron Ionization (EI), offering a robust framework for its identification and structural confirmation.
The Signature of Dibromination: Isotopic Profile
The most immediate and defining characteristic in the mass spectrum of any brominated compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This natural distribution provides a built-in validation tool for identifying the presence and number of bromine atoms in a molecule.
For a molecule containing two bromine atoms, such as this compound, the molecular ion will not appear as a single peak but as a cluster of three distinct peaks:
-
M⁺: The ion containing two ⁷⁹Br isotopes.
-
[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: The ion containing two ⁸¹Br isotopes.
The statistical probability of these combinations results in a highly predictable intensity ratio of approximately 1:2:1 .[3] This triplet, separated by 2 m/z units, is a definitive marker for a dibrominated species. Any proposed fragment retaining both bromine atoms will also exhibit this same 1:2:1 pattern, while fragments retaining only one bromine will show a simpler 1:1 doublet pattern.[4][5]
Table 1: Predicted Molecular Ion Cluster for C₉H₆Br₂O
| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Expected Relative Intensity |
| M⁺ | C₉H₆(⁷⁹Br)₂O | 287.879 | ~100% |
| [M+2]⁺ | C₉H₆(⁷⁹Br)(⁸¹Br)O | 289.877 | ~196% |
| [M+4]⁺ | C₉H₆(⁸¹Br)₂O | 291.875 | ~97% |
Core Fragmentation Pathways under Electron Ionization
Upon electron ionization (typically at 70 eV), this compound forms a molecular radical cation (M⁺•), which is the precursor to all observed fragment ions. The fragmentation is driven by the stability of the resulting ions and neutral losses, primarily dictated by the ketone and aromatic functionalities.
The principal fragmentation mechanisms are alpha-cleavage characteristic of ketones, loss of the carbonyl group, and cleavage of the carbon-bromine bonds.[6][7][8]
-
Pathway A: Retro-Synthetic Cleavage (Loss of Ethylene): A common pathway for cyclic ketones involves the cleavage of bonds alpha to the carbonyl group. In this indanone structure, this can lead to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) through a retro-synthetic-type reaction. This is a favored process as it leads to a stable, resonance-delocalized dibromobenzoyl cation.
-
Pathway B: Loss of Carbon Monoxide (CO): The carbonyl group can be eliminated as a neutral carbon monoxide molecule (CO, 28 Da). This fragmentation is a hallmark of many aromatic ketones and aldehydes and results in the formation of a dibromo-dihydro-indenyl radical cation.
-
Pathway C: Halogen Loss: The C-Br bonds are susceptible to cleavage. The initial molecular ion can lose a bromine radical (•Br, 79 or 81 Da) to form a brominated indanone cation. A subsequent loss of the second bromine radical can also occur.
-
Combined Pathways: The most abundant fragment ions often result from a combination of these primary pathways, such as the initial loss of CO followed by the loss of a bromine radical, or vice versa.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Data Interpretation: A Guide to the Spectrum
The resulting mass spectrum is a composite of the molecular ion cluster and various fragment ion clusters. The key to accurate interpretation lies in identifying the number of bromine atoms in each fragment by its isotopic pattern.
Table 2: Predicted Key Fragments and Their Diagnostic Features
| m/z Cluster (⁷⁹Br) | Proposed Fragment Ion | Formula | Neutral Loss | Diagnostic Isotopic Pattern |
| 288 / 290 / 292 | Molecular Ion | [C₉H₆Br₂O]⁺• | - | 1:2:1 (Dibromo) |
| 260 / 262 / 264 | Dibromobenzoyl cation | [C₇H₄Br₂O]⁺ | C₂H₄ | 1:2:1 (Dibromo) |
| 209 / 211 | Bromo-indenone cation | [C₉H₆BrO]⁺ | •Br | 1:1 (Monobromo) |
| 183 / 185 | Bromobenzoyl cation | [C₇H₄BrO]⁺ | C₂H₄ + •Br | 1:1 (Monobromo) |
| 181 / 183 | Bromo-indenyl cation | [C₈H₆Br]⁺ | CO + •Br | 1:1 (Monobromo) |
| 130 | Indenone cation | [C₉H₆O]⁺ | 2 x •Br | Singlet (No Br) |
| 102 | Benzoyl cation | [C₇H₄O]⁺ | C₂H₄ + 2 x •Br | Singlet (No Br) |
Note: The m/z values listed correspond to the lightest isotopologue (containing only ⁷⁹Br). Each brominated fragment will appear as a cluster as described.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section outlines a standardized methodology for acquiring a high-quality EI mass spectrum for this compound. This protocol is designed to be self-validating by ensuring instrument calibration and proper sample handling.
Caption: Standard experimental workflow for EI-MS analysis.
I. Sample Preparation:
-
Dissolve approximately 1 mg of purified this compound in 1 mL of a volatile, high-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate).
-
Ensure the sample is fully dissolved to prevent inlet contamination. A brief sonication may be applied if necessary.
II. Instrumentation & Parameters:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source is suitable.
-
Sample Inlet: Gas Chromatography (GC-MS) is preferred for purity assessment and optimal introduction. Alternatively, a direct insertion probe can be used.
-
Ionization Energy: Set to the standard 70 eV to ensure reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: Typically set between 200-250 °C to ensure volatilization without thermal degradation.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion cluster and all significant fragments.
-
Calibration: Calibrate the mass analyzer using a standard calibrant such as perfluorotributylamine (PFTBA) prior to analysis to ensure mass accuracy.
III. Data Acquisition & Processing:
-
Inject an appropriate volume (e.g., 1 µL for GC-MS) of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Process the data by performing background subtraction to obtain a clean mass spectrum of the analyte.
Conclusion
The mass spectrometry of this compound is defined by a series of clear and predictable spectral features. The primary diagnostic tool is the molecular ion cluster at m/z 288/290/292, which exhibits a characteristic 1:2:1 intensity ratio indicative of a dibrominated compound. Further structural confirmation is achieved through the analysis of fragment ions, whose own isotopic patterns reveal the number of bromine atoms they retain. The logical fragmentation pathways, including the loss of ethylene and carbon monoxide, provide a robust fingerprint for unambiguous identification, making mass spectrometry an indispensable tool for the characterization of this and related halogenated molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
An In-Depth Technical Guide to the Friedel-Crafts Acylation for Indanone Synthesis
Introduction: The Strategic Importance of the Indanone Core in Modern Drug Discovery
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products.[1] Its rigid, bicyclic framework is a cornerstone in medicinal chemistry, integral to the development of therapeutic agents for a range of conditions, most notably neurodegenerative diseases like Alzheimer's.[1][2] The successful development and approval of the indanone-derived drug Donepezil for Alzheimer's treatment has spurred significant scientific interest in this versatile moiety.[2][3] Indanone derivatives have demonstrated the ability to modulate the activity of critical enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), highlighting their potential in treating various neurodegenerative disorders.[2] Furthermore, the indanone core is a key building block in the synthesis of drugs like apralindine and ceforanide.[4][5]
Among the synthetic methodologies available, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as a classical, robust, and widely utilized method for constructing the 1-indanone framework.[1][3] This guide provides an in-depth exploration of this pivotal reaction, from its underlying mechanistic principles to detailed, field-proven experimental protocols, designed to empower researchers in their pursuit of novel therapeutic agents.
Pillar I: Mechanistic Underpinnings of the Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution. The reaction proceeds through the generation of a highly reactive acylium ion, which then acts as the electrophile in an intramolecular cyclization.[6]
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, such as an acyl chloride, by a strong Lewis or Brønsted acid catalyst.[1]
-
With Acyl Chlorides: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This complex formation weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[6][7]
-
With Carboxylic Acids: Strong Brønsted acids, like polyphosphoric acid (PPA) or triflic acid (TfOH), protonate the carbonyl oxygen of the carboxylic acid, facilitating the loss of a water molecule to generate the acylium ion.[3][8] This direct approach is environmentally advantageous as water is the only byproduct.[3][9]
The acylium ion is a potent electrophile, stabilized by a resonance structure where the positive charge resides on the oxygen atom.[10] This stability is a key advantage of the acylation reaction, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6][10]
Step 2: Electrophilic Aromatic Substitution (Intramolecular Cyclization) The tethered aromatic ring, rich in π-electrons, acts as a nucleophile, attacking the electrophilic acylium ion.[6] This intramolecular attack leads to the formation of a five-membered ring and a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]
Step 3: Rearomatization The final step involves the deprotonation of the arenium ion by a weak base (e.g., AlCl₄⁻), which restores the aromaticity of the benzene ring and yields the final 1-indanone product.[1][10] In the case of Lewis acid catalysis, the catalyst is regenerated, although in practice, a stoichiometric amount is often required because the product ketone can form a stable complex with the Lewis acid.[10]
Visualizing the Mechanism
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis.
Pillar II: Experimental Protocols and Methodologies
The choice of methodology for indanone synthesis via Friedel-Crafts acylation is dictated by factors such as substrate reactivity, desired scale, and environmental considerations. Two primary pathways are commonly employed: the direct cyclization of 3-arylpropionic acids and the two-step cyclization of 3-arylpropionyl chlorides.[9]
Protocol 1: Direct Cyclization of 3-Arylpropionic Acids using a Brønsted Superacid
This one-step approach is atom-economical and environmentally benign but often requires strong superacids and elevated temperatures.[9]
Step-by-Step Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the 3-arylpropionic acid (1.0 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Solvent Addition: Anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂), is added to the flask to dissolve the starting material.[9]
-
Catalyst Addition: The solution is cooled to 0 °C in an ice bath. Triflic acid (TfOH) (3.0-5.0 eq) is added slowly and dropwise via a syringe.[9]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a temperature between 50-80 °C. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice and quenched with a dilute solution of hydrochloric acid (HCl).[9] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[9]
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 1-indanone.[9]
Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using a Lewis Acid
This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[9]
Step 2a: Synthesis of 3-Arylpropionyl Chloride
-
In a round-bottom flask, the 3-arylpropionic acid (1.0 eq) is dissolved in anhydrous dichloromethane.[9]
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added.[9]
-
The solution is cooled to 0 °C, and thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly.[9]
-
The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.[9]
-
Excess reagent and solvent are removed under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.[9]
Step 2b: Intramolecular Friedel-Crafts Acylation
-
The crude 3-arylpropionyl chloride is dissolved in anhydrous dichloromethane under an inert atmosphere.[9]
-
The solution is cooled to 0 °C in an ice bath.[9]
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) is added carefully and portion-wise.[9]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Progress is monitored by TLC or GC-MS.[9]
-
The workup and purification follow the same procedure as described in Protocol 1.[9]
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Friedel-Crafts synthesis of 1-indanones.
Pillar III: Authoritative Grounding & Field-Proven Insights
Catalyst Selection and Optimization
The choice of catalyst is a critical, substrate-dependent decision.[11] While AlCl₃ is a workhorse Lewis acid, other catalysts such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) may offer superior performance for specific substrates.[11][12] Superacids like triflic acid (TfOH) and solid acids such as polyphosphoric acid (PPA) are powerful alternatives, particularly for less reactive aromatic systems.[11][13] The catalytic activity of PPA can be modulated by adjusting its phosphorus pentoxide (P₂O₅) content, which can even be used to control regioselectivity in certain cases.[14]
Quantitative Data Summary
| Starting Material | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-methoxyphenyl)propionic acid | TfOH (3.0) | DCE | 80 | 2 | 95 | [3] |
| 3-phenylpropanoic acid | AlCl₃ (1.2) | CH₂Cl₂ | RT | 1 | 85 | [9] |
| 3-(3,4-dimethoxyphenyl)propionic acid | PPA | - | 100 | 0.5 | 92 | [14] |
| 3-(4-chlorophenyl)propionic acid | Tb(OTf)₃ (cat.) | o-dichlorobenzene | 250 | 6 | 78 | [3] |
| 3-phenylpropionyl chloride | NbCl₅ (1.1) | CH₂Cl₂ | RT | 0.5 | 90 | [12] |
This table presents a selection of reported data and is for illustrative purposes. Actual results may vary.
Controlling Regioselectivity
A significant challenge in the synthesis of substituted indanones is controlling regioselectivity when multiple cyclization sites are available on the aromatic ring.[11] Key strategies to influence the formation of a specific regioisomer include:
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder certain positions, directing the cyclization to less hindered sites.[11]
-
Solvent Effects: The choice of solvent can impact product distribution. For instance, nitromethane has been shown to provide optimal selectivity in certain Friedel-Crafts acylations.[11][15]
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, whereas higher temperatures may lead to the thermodynamically more stable product.[11]
Limitations and Troubleshooting
-
Substrate Reactivity: Highly deactivated or electron-poor aromatic compounds may not undergo Friedel-Crafts acylation effectively.[7] In such cases, more potent catalytic systems or alternative synthetic routes may be necessary.[11]
-
Moisture Sensitivity: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture.[11] Water can hydrolyze and deactivate the catalyst, leading to poor or no reaction. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for success.[9][11]
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not an issue. The electron-withdrawing effect of the newly introduced carbonyl group deactivates the aromatic ring, making it less susceptible to further acylation.[10]
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of the 1-indanone core, a scaffold of immense importance in contemporary drug discovery. A thorough understanding of the reaction mechanism, careful selection of experimental conditions, and an awareness of the reaction's scope and limitations are paramount for the successful application of this methodology. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ this reaction in the synthesis of novel indanone derivatives with therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Organic Syntheses Procedure [orgsyn.org]
The In-Depth Technical Guide to the Mechanism of Indanone Bromination
Foreword: Unveiling the Nuances of a Cornerstone Reaction
For the discerning researcher, scientist, and drug development professional, the bromination of indanones is not merely a routine synthetic transformation. It is a reaction rich in mechanistic subtleties, offering a powerful tool for the strategic functionalization of a privileged scaffold. The indanone core, a recurring motif in pharmacologically active molecules and complex natural products, presents a unique canvas for chemical manipulation.[1] Understanding the intricacies of its bromination is paramount to harnessing its full synthetic potential, enabling the precise installation of a bromine atom that can serve as a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formations.
This guide eschews a simplistic, step-by-step recitation of protocols. Instead, it embarks on a deeper exploration of the why behind the how. We will dissect the fundamental principles that govern the regioselectivity and stereoselectivity of indanone bromination, empowering you to move beyond rote execution and into the realm of rational reaction design. By grasping the interplay of kinetics and thermodynamics, the role of reaction conditions, and the choice of brominating agent, you will be equipped to not only replicate established procedures but to innovate and adapt them to your specific synthetic challenges.
The Mechanistic Dichotomy: Acidic vs. Basic Conditions
The α-halogenation of a ketone, such as 1-indanone, is fundamentally predicated on the formation of its enol or enolate tautomer.[2] The choice between acidic and basic reaction conditions dictates which of these nucleophilic intermediates is generated, thereby profoundly influencing the reaction's course and outcome.
Acid-Catalyzed Bromination: The Enol Pathway
In the presence of an acid catalyst (e.g., acetic acid, HBr), the carbonyl oxygen of the indanone is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon and, more importantly, increases the acidity of the α-protons. Subsequent deprotonation at the α-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of a neutral enol intermediate. This enol, with its electron-rich double bond, then acts as the nucleophile, attacking molecular bromine in an electrophilic addition-elimination type mechanism to yield the α-bromoindanone and regenerate the acid catalyst.[2]
A key characteristic of acid-catalyzed bromination is that the reaction tends to be self-limiting, favoring monobromination. The introduction of an electron-withdrawing bromine atom at the α-position decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for the α-bromoindanone compared to the starting material. This deactivation slows down the rate of subsequent enol formation and further bromination.[2]
Diagram: Acid-Catalyzed Bromination of 1-Indanone
Caption: Acid-catalyzed enol formation and subsequent electrophilic attack.
Base-Mediated Bromination: The Enolate Pathway
Under basic conditions, a proton is abstracted from the α-carbon of the indanone to form a negatively charged enolate intermediate. This enolate is a much more potent nucleophile than its enol counterpart. The subsequent reaction with molecular bromine is typically very rapid.
Unlike the acid-catalyzed process, base-mediated bromination is often difficult to control at the monobromination stage. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation by the base. This leads to the rapid formation of a second enolate and subsequent reaction with another equivalent of bromine, often resulting in the formation of α,α-dibromoindanones.[3][4] For unsubstituted 1-indanone, α,α-dibromination is observed under KOH conditions at room temperature.[3][4]
Regioselectivity: The Decisive Role of Kinetic vs. Thermodynamic Control
For substituted indanones, the presence of non-equivalent α-protons introduces the challenge of regioselectivity. The outcome of the bromination can often be steered towards a desired regioisomer by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[5]
Kinetic Enolate Formation
The kinetic enolate is the enolate that is formed the fastest. This typically involves the deprotonation of the less sterically hindered α-proton. To favor the formation of the kinetic enolate, the following conditions are generally employed:
-
A strong, sterically hindered base: Lithium diisopropylamide (LDA) is a classic example. Its bulkiness makes it more likely to abstract the more accessible, less substituted α-proton.[5][6]
-
Low temperatures: Typically around -78 °C, these conditions make the deprotonation step essentially irreversible, trapping the initially formed kinetic enolate.[6]
-
Short reaction times: This minimizes the opportunity for the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[6]
Thermodynamic Enolate Formation
The thermodynamic enolate is the most stable enolate, which is generally the more substituted one due to the stabilizing effect of alkyl groups on the double bond. To favor the formation of the thermodynamic enolate, the reaction is run under conditions that allow for equilibrium to be established:
-
A weaker, non-hindered base: Alkoxides (e.g., NaOEt) or hydroxides (e.g., KOH) are often used. These bases are strong enough to deprotonate the ketone, but the reaction is reversible.
-
Higher temperatures: Room temperature or elevated temperatures provide the necessary energy for the enolates to interconvert and reach equilibrium, favoring the more stable thermodynamic isomer.[6]
-
Longer reaction times: This ensures that equilibrium is fully established.[6]
The principles of kinetic and thermodynamic control are crucial for predicting and controlling the regioselectivity of bromination in asymmetrically substituted indanones. For instance, in a 3-substituted-1-indanone, kinetic conditions would favor bromination at the C-2 position, while thermodynamic conditions would favor the formation of the more substituted enolate, potentially leading to bromination at the C-2 position as well, depending on the substitution pattern.
The Choice of Brominating Agent: Br₂ vs. N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) is the classic reagent for ketone bromination, N-bromosuccinimide (NBS) offers a valuable alternative with distinct advantages in certain contexts.
-
Molecular Bromine (Br₂): This is a highly reactive and corrosive liquid. It is typically used in solution with a solvent such as acetic acid or carbon tetrachloride. Its high reactivity can sometimes lead to over-bromination and side reactions.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than Br₂.[7] It serves as a source of electrophilic bromine and can effect α-bromination of ketones under both acid-catalyzed and radical conditions.[8] In the presence of an acid catalyst, NBS can generate a low concentration of Br₂, which then participates in the enol-mediated bromination.[9] The use of NBS can sometimes offer improved selectivity and milder reaction conditions. For instance, the bromination of aralkyl ketones with NBS in the presence of acidic alumina has been shown to be a highly efficient method for α-monobromination.[10]
Experimental Protocol: α-Bromination of 1-Indanone
This protocol provides a representative procedure for the acid-catalyzed α-bromination of 1-indanone to yield 2-bromo-1-indanone.
Materials:
-
1-Indanone
-
Acetic acid, glacial
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-indanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The red-brown color of the bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, a 10% aqueous solution of sodium bisulfite (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-1-indanone by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Diagram: Experimental Workflow for 1-Indanone Bromination
Caption: A typical laboratory workflow for the synthesis and purification of 2-bromo-1-indanone.
Data Presentation: Spectroscopic Characterization of 2-Bromo-1-indanone
The successful synthesis of 2-bromo-1-indanone is confirmed through rigorous spectroscopic analysis. The following table summarizes the key spectroscopic data for the product.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.83 (d, J = 7.6 Hz, 1H, Ar-H), 7.67 (t, J = 7.9 Hz, 1H, Ar-H), 7.44 (t, J = 7.8 Hz, 2H, Ar-H), 4.66 (dd, J = 7.5, 3.2 Hz, 1H, CHBr), 3.84 (dd, J = 18.1, 7.5 Hz, 1H, CH₂), 3.44 (dd, J = 18.1, 3.2 Hz, 1H, CH₂)[11] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 193.29 (C=O), 134.00, 133.63, 128.87, 128.70 (Ar-C), 41.42 (CHBr), 20.10 (CH₂)[11] |
| IR (ATR) | ~1715 cm⁻¹ (C=O stretch)[12] |
| Mass Spectrometry (GC-MS) | M⁺ and M+2 peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound.[12] |
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
The bromination of indanones is a reaction of significant utility, providing a gateway to a diverse array of functionalized molecules. A thorough understanding of the underlying mechanistic principles is not merely an academic exercise but a practical necessity for achieving desired synthetic outcomes. By judiciously selecting reaction conditions to exploit the dichotomy between kinetic and thermodynamic control, and by choosing the appropriate brominating agent, the synthetic chemist can wield this reaction with precision and finesse. The insights provided in this guide are intended to serve as a robust foundation for the rational design and execution of indanone bromination, empowering researchers to advance their synthetic endeavors in drug discovery and beyond.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties and appearance of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic intermediate, 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. The information detailed herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical profile.
Chemical Identity and Molecular Structure
This compound is a halogenated derivative of the indanone scaffold, a common structural motif in medicinal chemistry. Its chemical identity is defined by the following key identifiers:
-
Chemical Name: this compound
-
CAS Number: 207857-48-5[1]
-
Molecular Formula: C₉H₆Br₂O
-
Molecular Weight: 289.95 g/mol
The molecular structure consists of a bicyclic system comprising a benzene ring fused to a five-membered ring containing a ketone functional group. Two bromine atoms are substituted on the aromatic ring at positions 4 and 6.
Figure 1: Chemical Structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that experimentally determined data for some properties, such as melting and boiling points, are not widely available in public literature and are primarily sourced from supplier information.
| Property | Value | Source |
| Appearance | White to off-white solid | Supplier Data |
| Molecular Weight | 289.95 g/mol | Calculated |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8 °C | Supplier Data |
Solubility:
Spectroscopic Data
While specific spectra for this compound are not publicly available, chemical suppliers such as BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] The expected spectral characteristics are outlined below based on its structure.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two protons on the aromatic ring will likely appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The four protons of the dihydroindenone ring system will appear in the aliphatic region (δ 2.5-3.5 ppm), likely as complex multiplets due to coupling.
¹³C NMR Spectroscopy:
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (typically δ > 190 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm, with the carbons attached to bromine showing characteristic shifts. The two aliphatic carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, with relative intensities of approximately 1:2:1.
Synthesis and Handling
Synthesis:
The synthesis of this compound is not extensively detailed in readily available literature. However, a plausible synthetic route would involve the bromination of 2,3-dihydro-1H-inden-1-one.
Figure 2: A potential synthetic workflow for this compound.
Handling and Safety:
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The bromine atoms provide reactive handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to the indanone core. The indanone scaffold itself is a privileged structure found in numerous biologically active compounds.
References
Molecular weight and formula of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
An In-Depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and its potential as a versatile building block for developing novel therapeutic agents.
Core Compound Properties
This compound is a derivative of 1-indanone, a bicyclic structure containing a benzene ring fused to a cyclopentanone ring. The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and makes it a valuable intermediate for further functionalization.
| Property | Data | Source(s) |
| Chemical Formula | C₉H₆Br₂O | [1][2] |
| Molecular Weight | 289.95 g/mol | [1][2] |
| CAS Number | 207857-48-5 | [2] |
| Appearance | Off-white to solid | [3] (inferred from similar compounds) |
| Storage | Sealed in dry, room temperature conditions | [2] |
Chemical Structure:
Caption: 2D Structure of this compound.
Synthesis and Mechanism
The synthesis of substituted 1-indanones often involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.[4] This approach ensures the formation of the characteristic five-membered ring fused to the aromatic core.
For this compound, a logical synthetic pathway begins with a suitable dibrominated benzene derivative, which undergoes a Friedel-Crafts reaction followed by cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for 1-indanone synthesis.[4][5]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent like dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Causality: The reaction must be anhydrous as the Lewis acid catalyst (AlCl₃) is highly water-sensitive. The inert atmosphere prevents side reactions. Cooling controls the initial exothermic reaction.
-
-
Acylation: Slowly add a solution of 1,3-dibromobenzene and 3-chloropropionyl chloride in DCM to the stirred suspension. After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Causality: The AlCl₃ activates the 3-chloropropionyl chloride, making it a potent electrophile for the Friedel-Crafts acylation of the dibromobenzene ring.
-
-
Cyclization: The reaction mixture is then carefully heated. In some procedures, a strong protic acid like sulfuric acid is added to facilitate the intramolecular cyclization, where the terminal chloro-group is displaced by the aromatic ring to form the indanone structure.[4]
-
Causality: Heat provides the activation energy for the intramolecular Friedel-Crafts alkylation (cyclization) step.
-
-
Quenching & Extraction: Cool the reaction mixture and carefully pour it over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Extract the organic layer with a solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality: Quenching with acid and ice is a standard workup to neutralize the catalyst and separate the product into the organic phase.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Region (~7.5-8.0 ppm): Two singlets (or narrow doublets) corresponding to the two protons on the aromatic ring. - Aliphatic Region (~3.0-3.5 ppm and ~2.6-2.9 ppm): Two triplets, each integrating to 2H, for the adjacent methylene (-CH₂-) groups in the cyclopentanone ring. |
| ¹³C NMR | - Carbonyl Carbon (~190-205 ppm): A signal for the ketone (C=O) carbon. - Aromatic Carbons (~120-155 ppm): Four signals for the aromatic carbons, two of which will be directly attached to bromine. - Aliphatic Carbons (~25-40 ppm): Two signals for the two methylene carbons. |
| IR Spectroscopy | - Strong absorption band around 1700-1720 cm⁻¹ characteristic of an aromatic ketone (C=O stretch). - Bands in the 1450-1600 cm⁻¹ region for the C=C stretching of the aromatic ring. - C-H stretching bands for aliphatic and aromatic protons. - C-Br stretching in the fingerprint region (<1000 cm⁻¹). |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[6]
-
-
¹³C NMR Acquisition:
-
Data Processing: The resulting free induction decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction.
Applications in Research and Drug Development
The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds, including agents for treating Alzheimer's disease, cancer, and viral infections.[4][7]
The strategic placement of two bromine atoms on the this compound core makes it an exceptionally useful synthetic intermediate. These bromine atoms serve as versatile chemical handles for introducing further molecular complexity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 207857-48-5|this compound|BLD Pharm [bldpharm.com]
- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of Dibromo-indenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromo-indenone compounds are a class of molecules with significant potential in medicinal chemistry and materials science.[1] As with many halogenated organic compounds, their utility is intrinsically linked to their stability. This guide provides an in-depth analysis of the factors influencing the stability of dibromo-indenone compounds and outlines best practices for their storage and handling. By understanding the underlying chemical principles and implementing appropriate protocols, researchers can ensure the integrity and reproducibility of their experimental results.
Introduction: The Chemical Landscape of Dibromo-indenones
The indenone core, a fused bicyclic system consisting of a benzene ring and a cyclopentenone ring, is a privileged scaffold in drug discovery.[2][3] The introduction of bromine atoms onto this framework can modulate the compound's electronic properties, reactivity, and biological activity. However, the presence of both a ketone and carbon-bromine bonds introduces specific stability challenges that must be addressed.
The key structural features influencing the stability of dibromo-indenone compounds are:
-
The α-Bromo Ketone Moiety: The bromine atoms positioned alpha to the carbonyl group are susceptible to nucleophilic attack and elimination reactions.[4]
-
The Indenone Ring System: The conjugated π-system can be susceptible to photochemical reactions.
-
Sensitivity to Air and Moisture: Like many reactive organic compounds, dibromo-indenones can be sensitive to atmospheric oxygen and water.
This guide will delve into the chemical basis of these instabilities and provide actionable protocols to mitigate degradation.
Fundamental Principles of Stability and Degradation
The stability of a chemical compound is its ability to resist chemical change or decomposition. For dibromo-indenone compounds, the primary degradation pathways are hydrolysis, dehydrobromination, and photodegradation.
Hydrolytic Degradation
In the presence of water, the α-bromo ketone functionality can undergo hydrolysis to form an α-hydroxy ketone and hydrogen bromide (HBr).[4] This reaction is often catalyzed by acidic or basic conditions. The accumulation of HBr can further accelerate the degradation of the compound.
Dehydrobromination
Dehydrobromination is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms, leading to the formation of a double bond.[4] This process can be promoted by bases or heat and results in the formation of unsaturated indenone derivatives. These degradation products may have different biological activities and chromatographic properties, potentially confounding experimental results.
Photochemical Instability
The conjugated system of the indenone core can absorb ultraviolet (UV) and visible light, leading to photochemical reactions. Photobromination and other radical-mediated processes can occur upon exposure to light, resulting in a complex mixture of degradation products.[5][6]
Recommended Storage and Handling Protocols
To ensure the long-term stability of dibromo-indenone compounds, it is imperative to control the environmental conditions. The following protocols are based on best practices for handling air- and moisture-sensitive halogenated compounds.
Optimal Storage Conditions
Table 1: Recommended Storage Conditions for Dibromo-indenone Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture.[7] |
| Light | Protection from light (Amber vials) | Minimizes photochemical degradation.[5] |
| Container | Tightly sealed, airtight glass vials | Prevents ingress of moisture and air. Glass is generally inert to these compounds.[7] |
Step-by-Step Handling Procedure
The following procedure should be followed when handling dibromo-indenone compounds to minimize exposure to detrimental environmental factors.
Experimental Protocol: Handling Solid Dibromo-indenone Compounds
-
Preparation: All glassware (spatulas, vials, etc.) must be thoroughly dried in an oven at >125°C overnight and cooled under a stream of dry inert gas.[7]
-
Inert Atmosphere: Perform all manipulations of the solid compound inside a glovebox with low oxygen and moisture levels (<1 ppm).[7]
-
Aliquoting: If smaller quantities are needed, aliquot the required amount into a pre-weighed, dry vial inside the glovebox. Avoid frequent opening of the main stock container.
-
Sealing: Tightly seal the vial with a cap containing a PTFE liner. For long-term storage, consider flame-sealing the vial under an inert atmosphere.
-
Labeling and Storage: Clearly label the vial with the compound name, batch number, date, and storage conditions. Store immediately at the recommended temperature, protected from light.
Diagram 1: Workflow for Handling Dibromo-indenone Compounds
Caption: Workflow for the proper handling and storage of dibromo-indenone compounds.
Stability Assessment: A Proactive Approach
Regular assessment of the stability of dibromo-indenone compounds is crucial, especially for long-term studies or when using older batches. A stability-indicating analytical method is one that can separate the intact compound from its potential degradation products.
Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique for assessing the purity and stability of these compounds. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Table 2: Analytical Techniques for Stability Assessment
| Technique | Application |
| HPLC-UV | Quantify the purity of the compound and detect the formation of degradation products over time. |
| LC-MS | Identify the molecular weights of degradation products to elucidate degradation pathways. |
| NMR | Provide structural information on the intact compound and any major degradation products. |
Protocol for a Basic Stability Study
This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the dibromo-indenone compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 80°C.
-
Photolytic: Expose to a calibrated light source (ICH Q1B guidelines).[8]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of dibromo-indenone compounds.
Safety Considerations
While specific toxicity data for all dibromo-indenone compounds may not be available, it is prudent to handle them with care, assuming they are potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][9][10][11]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10][11]
-
Waste Disposal: Dispose of all waste containing dibromo-indenone compounds in accordance with local regulations for hazardous chemical waste.[9]
Conclusion
The stability of dibromo-indenone compounds is a critical factor for their successful application in research and development. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the integrity of their samples and the reliability of their results. A proactive approach to stability assessment, including the use of forced degradation studies, is essential for characterizing these valuable molecules fully.
References
- 1. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. caronscientific.com [caronscientific.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: 4,6-Dibromo-2,3-dihydro-1H-inden-1-one as a Versatile Synthetic Intermediate in Drug Discovery
Introduction: The Strategic Value of the 1-Indanone Core
The 1-indanone structural motif is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic framework serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.[1] Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities and are core components of numerous therapeutic agents and clinical candidates, including potent kinase inhibitors, anti-angiogenic agents, and tubulin polymerization inhibitors.[1][2][3]
The utility of a scaffold is greatly enhanced by its capacity for synthetic diversification. 4,6-Dibromo-2,3-dihydro-1H-inden-1-one emerges as a particularly valuable synthetic intermediate in this context. The two bromine atoms on the aromatic ring are strategically positioned to act as versatile synthetic handles. These sites allow for the selective introduction of a wide array of substituents through modern cross-coupling methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block to rapidly generate libraries of novel compounds for biological screening. We will explore the causality behind experimental choices and provide robust, self-validating protocols for its key transformations.
Physicochemical Properties & Spectroscopic Data
Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 207857-48-5 | [4] |
| Molecular Formula | C₉H₆Br₂O | |
| Molecular Weight | 289.95 g/mol | |
| Appearance | Off-white to light brown solid | - |
| Purity | ≥95% | [5] |
| Storage | 2-8 °C, under inert atmosphere |
Table 1: Physicochemical Properties.
Expected Spectroscopic Data: While a specific published spectrum for this exact isomer is not readily available, the following data can be predicted based on its structure and analysis of closely related analogs like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-7.6 (2H, m, Ar-H), ~3.1 (2H, t, J ≈ 6.0 Hz, -CH₂-), ~2.7 (2H, t, J ≈ 6.0 Hz, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~200 (C=O), ~150-120 (aromatic carbons, including C-Br), ~36 (-CH₂-), ~25 (-CH₂-).
-
Mass Spectrometry (EI): M⁺ isotopic pattern for two bromine atoms at m/z 288, 290, 292.
Core Application: Palladium-Catalyzed Cross-Coupling for Library Generation
The primary utility of the dibromo-indanone scaffold lies in its suitability for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The two bromine atoms can be functionalized sequentially or simultaneously, providing a powerful strategy for creating diverse molecular architectures.
The choice of palladium catalysis is dictated by its proven reliability for aryl halide modification. Reactions such as the Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C alkyne bond) couplings provide access to the chemical space most relevant to drug-like molecules. A typical discovery workflow involves using this intermediate to generate a library of analogs, which are then subjected to biological screening to identify lead compounds.
Figure 1: General workflow for library synthesis and screening.
Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
Objective: To synthesize a 4-aryl-6-bromo-2,3-dihydro-1H-inden-1-one derivative, demonstrating selective mono-functionalization.
Principle: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. This protocol is designed for a selective mono-coupling. The choice of a mild base like potassium carbonate and a suitable phosphine ligand is crucial for achieving high yield and selectivity, preventing side reactions and catalyst deactivation. Degassing is a critical step to remove oxygen, which can oxidatively degrade the active Pd(0) catalyst.
Figure 2: Suzuki-Miyaura cross-coupling reaction scheme.
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (290 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (12 mL) and water (3 mL). Seal the flask with a septum. Purge the mixture by bubbling argon gas through the solution for 15 minutes. This step is critical for removing dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To install a secondary amine, a common pharmacophore, at the C4 position.
Principle: The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds. The choice of catalyst, ligand (e.g., a biarylphosphine ligand like XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is key to facilitating the catalytic cycle. Anhydrous and anaerobic conditions are paramount for success, as both the catalyst and the strong base are sensitive to moisture and air.
Figure 3: Buchwald-Hartwig amination reaction scheme.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Perform all additions in a glovebox or using Schlenk line techniques. To an oven-dried Schlenk tube, add this compound (290 mg, 1.0 mmol, 1.0 eq), sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol%), and XPhos (38 mg, 0.08 mmol, 8 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous toluene (10 mL) followed by the secondary amine (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Caution: Quenching a strong base can be exothermic. Dilute with ethyl acetate (30 mL) and separate the layers.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the aminated product via NMR and HRMS.
Summary of Expected Results
The following table summarizes hypothetical, yet realistic, outcomes for the described protocols, showcasing the potential for generating a diverse set of analogs.
| Protocol | R-Group | Product Structure | Expected Yield | Purity (HPLC) |
| Suzuki | 4-methoxyphenyl | 6-Bromo-4-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 75-85% | >95% |
| Suzuki | Pyridin-3-yl | 6-Bromo-4-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one | 60-70% | >95% |
| Buchwald-Hartwig | Morpholine | 6-Bromo-4-morpholino-2,3-dihydro-1H-inden-1-one | 70-80% | >95% |
| Buchwald-Hartwig | N-methylpiperazine | 6-Bromo-4-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | 65-75% | >95% |
Table 2: Representative synthetic outcomes.
Conclusion
This compound is a high-value, versatile intermediate for drug discovery and development. Its two addressable bromine atoms provide synthetic chemists with a robust platform for rapid and systematic scaffold decoration via reliable palladium-catalyzed cross-coupling reactions. The protocols detailed herein offer a validated starting point for the synthesis of diverse compound libraries, accelerating the identification of novel therapeutic agents. The inherent logic of using such a pre-functionalized core structure streamlines synthetic efforts, allowing research teams to focus on exploring structure-activity relationships and advancing promising candidates.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 207857-48-5|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
The Strategic Role of Brominated Indanones in Modern Medicinal Chemistry: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The strategic introduction of a bromine atom onto this scaffold dramatically enhances its synthetic versatility, transforming it into a powerful building block for creating diverse libraries of compounds for drug discovery. This guide provides an in-depth exploration of the applications of brominated indanones, complete with detailed experimental protocols, to empower your research endeavors in neurodegenerative diseases, oncology, and infectious diseases.
The Power of the Bromo-Substituent: A Gateway to Molecular Diversity
The true value of brominated indanones, such as 5-bromo-1-indanone and 7-bromo-2-methyl-1-indanone, lies in the reactivity of the bromine atom.[3] It serves as an excellent leaving group and a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions allow for the precise and efficient introduction of a wide array of aryl, heteroaryl, and amino moieties, which is fundamental to exploring structure-activity relationships (SAR) and optimizing drug candidates.
Application I: Crafting Neuroprotective Agents for Alzheimer's Disease
The indanone core is famously present in Donepezil, a leading therapeutic for Alzheimer's disease.[2] Brominated indanones serve as key intermediates in the synthesis of novel indanone derivatives with potential as multi-target-directed ligands against this complex neurodegenerative disorder.[4] These agents are often designed to inhibit acetylcholinesterase (AChE), reduce amyloid-beta (Aβ) aggregation, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's.[4]
Synthetic Protocol: Synthesis of a Donepezil Analog Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a key intermediate for a Donepezil analog, starting from 5-bromo-1-indanone.
Diagram: Suzuki-Miyaura Coupling Workflow
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. ACG Publications - Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
Application Notes & Protocols: Gold-Catalyzed Intramolecular Hydroarylation for the Synthesis of 4,6-Diaryl-2,3-dihydro-1H-Inden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone structural motif is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2] Specifically, 4,6-diaryl substituted indenones are of significant interest in medicinal chemistry due to their potential as highly targeted therapeutic agents. This document provides a detailed protocol for the synthesis of 4,6-diaryl-2,3-dihydro-1H-inden-1-one derivatives via a modern and highly efficient gold(I)-catalyzed intramolecular hydroarylation of 1-(biphenyl-2-yl)-3-arylprop-2-yn-1-ones. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of the Indenone Core
The indenone core is a foundational structure in organic synthesis and drug discovery.[3] Its prevalence in bioactive molecules, such as the Alzheimer's disease drug Donepezil and the HIV protease inhibitor Indinavir, underscores its importance.[4][5] Traditional synthetic routes to indanones often rely on intramolecular Friedel-Crafts reactions or Nazarov cyclizations.[2][4] While effective, these methods can sometimes require harsh acidic conditions or multi-step precursor synthesis.
Recent advancements in transition-metal catalysis have opened new avenues for constructing complex molecular architectures under milder conditions.[3] Homogeneous gold catalysis, in particular, has emerged as a powerful tool for C-C bond formation through the activation of alkynes and allenes.[6][7] The protocol detailed herein leverages the unique ability of cationic gold(I) complexes to catalyze the cyclization of readily accessible diarylpropynone precursors, offering a direct and atom-economical route to the target 4,6-diaryl indenone scaffold.[8]
Reaction Principle and Mechanism
The core of this synthetic strategy is the gold(I)-catalyzed 5-endo-dig intramolecular hydroarylation. The reaction proceeds through a well-established catalytic cycle initiated by the coordination of the gold catalyst to the alkyne moiety of the substrate.
Overall Transformation:
(Self-generated image, not from search results)
Mechanistic Rationale:
The accepted mechanism begins with the activation of the alkyne by the cationic gold(I) catalyst, rendering it highly electrophilic.[6][7] This π-activation facilitates a nucleophilic attack from the pendant aryl ring (the biphenyl system) in a 5-endo-dig cyclization fashion. This step forms a vinyl-gold intermediate. Subsequent protodeauration, often facilitated by trace acid, regenerates the active gold catalyst and yields the final indenone product.[8] The choice of a non-coordinating counter-ion on the gold catalyst (e.g., SbF₆⁻ or NTf₂⁻) is crucial for maintaining high catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Dibromo-indenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indenone Scaffold and its Functionalization
The indenone core is a privileged structural motif found in a wide array of biologically active molecules and functional materials. Its unique electronic and steric properties make it a valuable scaffold in medicinal chemistry and materials science. The ability to precisely and efficiently introduce diverse substituents onto the indenone framework is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and advanced materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the art of organic synthesis.[1] For substrates such as dibromo-indenone, these reactions offer a direct and modular approach to introduce aryl, alkynyl, and amino functionalities, opening up a vast chemical space for drug discovery and materials science. This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed cross-coupling of 2,3-dibromo-1H-inden-1-one, with a focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Understanding the Reaction: Causality Behind Experimental Choices
The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate interplay of several factors. A thorough understanding of these parameters is crucial for optimizing reaction conditions, controlling selectivity, and achieving high yields.
The Catalytic Cycle: A Unifying Mechanistic Framework
All palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Regioselectivity in the Cross-Coupling of 2,3-Dibromo-1H-inden-1-one
A key challenge in the functionalization of 2,3-dibromo-1H-inden-1-one is controlling the regioselectivity of the cross-coupling reaction. Both the C2 and C3 positions bear a bromine atom, but their reactivity towards palladium catalysts can differ significantly. Research has shown that these reactions can proceed with very good regioselectivity, preferentially occurring at the less sterically hindered and more electron-deficient position 3.[2]
Several factors contribute to this observed regioselectivity:
-
Steric Hindrance: The C3 position is generally less sterically encumbered than the C2 position, which is flanked by the carbonyl group and the fused benzene ring. This facilitates the approach of the bulky palladium catalyst for the initial oxidative addition step.
-
Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group renders the C3 position more electrophilic (electron-deficient) compared to the C2 position. This electronic differentiation can influence the rate of oxidative addition, favoring the more electron-poor C-Br bond.
-
Ligand Effects: The choice of phosphine ligand coordinated to the palladium center can play a crucial role in modulating both the steric and electronic environment of the catalyst, thereby influencing the regioselectivity of the reaction. Bulky and electron-rich ligands can enhance the reactivity of the catalyst and, in some cases, alter the site-selectivity.
Experimental Protocols
The following protocols are representative examples for the palladium-catalyzed cross-coupling of 2,3-dibromo-1H-inden-1-one. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of 2,3-dibromo-1H-inden-1-one at the C3 position.
Workflow for Suzuki-Miyaura Coupling
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
| Reagent/Material | Grade | Supplier |
| 2,3-Dibromo-1H-inden-1-one | >98% | Commercially available |
| Arylboronic acid | >98% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially available |
| 1,4-Dioxane | Anhydrous | Commercially available |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-1H-inden-1-one (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive flow of argon.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-bromo-3-aryl-1H-inden-1-one.
Expected Results: This protocol typically affords the mono-arylated product at the C3 position with good to excellent yields and high regioselectivity.
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Bromo-3-phenyl-1H-inden-1-one | 85-95 | [2] |
| 4-Methoxyphenylboronic acid | 2-Bromo-3-(4-methoxyphenyl)-1H-inden-1-one | 80-90 | [2] |
| 4-Fluorophenylboronic acid | 2-Bromo-3-(4-fluorophenyl)-1H-inden-1-one | 82-92 | [2] |
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the mono-alkynylation of 2,3-dibromo-1H-inden-1-one at the C3 position.
Materials:
| Reagent/Material | Grade | Supplier |
| 2,3-Dibromo-1H-inden-1-one | >98% | Commercially available |
| Terminal alkyne | >98% | Commercially available |
| Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] | >98% | Commercially available |
| Copper(I) iodide (CuI) | >98% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-1H-inden-1-one (1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%) under a positive flow of argon.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-bromo-3-alkynyl-1H-inden-1-one.
Expected Results: This protocol is expected to yield the C3-alkynylated product with good yields and high regioselectivity.[2]
| Terminal Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | 2-Bromo-3-(phenylethynyl)-1H-inden-1-one | 75-85 | [2] |
| 1-Hexyne | 2-Bromo-3-(hex-1-yn-1-yl)-1H-inden-1-one | 70-80 | [2] |
| (Trimethylsilyl)acetylene | 2-Bromo-3-((trimethylsilyl)ethynyl)-1H-inden-1-one | 80-90 | [2] |
Protocol 3: Heck Coupling (Representative Protocol)
While specific examples for the Heck reaction of 2,3-dibromo-1H-inden-1-one are less common in the literature, this representative protocol is based on established methods for aryl bromides.[1][3]
Materials:
| Reagent/Material | Grade | Supplier |
| 2,3-Dibromo-1H-inden-1-one | >98% | Commercially available |
| Alkene (e.g., styrene, n-butyl acrylate) | >98% | Commercially available |
| Palladium(II) acetate [Pd(OAc)₂] | >98% | Commercially available |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | >98% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |
Procedure:
-
In a sealed tube, combine 2,3-dibromo-1H-inden-1-one (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) and anhydrous triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination (Representative Protocol)
This protocol provides a general method for the amination of 2,3-dibromo-1H-inden-1-one, based on established Buchwald-Hartwig conditions.[4][5][6][7]
Materials:
| Reagent/Material | Grade | Supplier |
| 2,3-Dibromo-1H-inden-1-one | >98% | Commercially available |
| Amine (primary or secondary) | >98% | Commercially available |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | >98% | Commercially available |
| Xantphos | >98% | Commercially available |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially available |
| Toluene | Anhydrous | Commercially available |
Procedure:
-
To a glovebox, add 2,3-dibromo-1H-inden-1-one (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the vial containing the reagents.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst; pre-activate the catalyst if necessary. |
| Poor quality reagents | Use anhydrous solvents and freshly distilled amines/alkenes. | |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of byproducts | Homocoupling of the boronic acid or alkyne | Use a slight excess of the dibromo-indenone; lower the catalyst loading. |
| Protodebromination | Ensure strictly anhydrous and inert conditions. | |
| Poor regioselectivity | Inappropriate ligand | Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki; different phosphines for Heck). |
| Steric hindrance | For sterically demanding coupling partners, consider a less bulky ligand or higher reaction temperatures. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis and functionalization of the indenone scaffold. The protocols outlined in this guide, particularly for the regioselective Suzuki-Miyaura and Sonogashira reactions of 2,3-dibromo-1H-inden-1-one, offer a reliable starting point for the synthesis of a diverse library of indenone derivatives. By understanding the key mechanistic principles and the factors influencing reactivity and selectivity, researchers can effectively leverage these powerful transformations in their drug discovery and materials science endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Derivatization of the Carbonyl Group in 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one for Chemical Probe and Drug Discovery Programs
Introduction: The Synthetic Value of the Indenone Core
The indenone framework is a common feature in numerous biologically active molecules and functional materials. The specific scaffold, 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one, offers multiple reaction vectors. While the bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity[1], the carbonyl group at the C1-position provides a gateway to a vast chemical space through nucleophilic addition and condensation reactions.
This document serves as a practical guide for the strategic derivatization of this ketone, enabling the synthesis of amines, alkenes, oximes, and hydrazones. Each class of derivatives holds significant potential; for instance, the introduction of amine functionalities can modulate pharmacokinetic properties and introduce key hydrogen bonding interactions, while converting the carbonyl to an exocyclic double bond can alter the geometry and electronic properties of the molecule.
Reductive Amination: Synthesis of Novel Indanyl Amines
Principle of the Reaction: Reductive amination is a robust and widely used method for converting carbonyls into amines.[2] The reaction proceeds in two main stages: first, the nucleophilic attack of an amine on the carbonyl carbon forms a hemiaminal, which then dehydrates to an intermediate imine (or iminium ion).[2] This intermediate is then reduced in situ by a selective hydride-donating agent to yield the final amine.[2][3] This one-pot method is highly efficient and prevents the over-alkylation often seen in direct alkylation of amines.[3]
Expertise & Causality: The choice of reducing agent is critical for success. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone before imine formation is complete, leading to lower yields.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent, particularly effective for the reduction of the protonated imine intermediate, which is more electrophilic than the starting ketone.[4] Its use often obviates the need for strict pH control and allows for a broader substrate scope, tolerating many functional groups.[4] The use of 1,2-dichloroethane (DCE) as a solvent is preferred as it is largely inert and effectively solubilizes the reagents and intermediates.[4]
Protocol 2.1: Direct Reductive Amination using Sodium Triacetoxyborohydride
Workflow Diagram:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note & Protocol: Reduction of 1-Indanone to 1-Indanol
Abstract: The reduction of cyclic ketones, specifically the conversion of 1-indanone to 1-indanol, is a fundamental transformation in organic synthesis. The resulting 1-indanol scaffold is a crucial intermediate in the development of a wide range of pharmaceutical agents and biologically active molecules.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for this reduction. We present two robust methods: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach. The protocols include in-depth explanations of the underlying mechanisms, step-by-step experimental procedures, in-process monitoring via Thin-Layer Chromatography (TLC), and comprehensive purification and characterization techniques.
Introduction: The Synthetic Importance of 1-Indanol
The indanone framework is a privileged structure in medicinal chemistry.[3] Its reduction to the corresponding indanol is often a critical step in the synthesis of complex molecular architectures.[1] 1-Indanol and its derivatives are key precursors for drugs targeting various conditions, including neurodegenerative diseases and hypertension.[2][4] The choice of reduction methodology is paramount, dictating factors such as selectivity, yield, scalability, and stereochemical outcome, particularly with substituted indanones. This guide focuses on providing reliable and reproducible protocols for this essential synthetic conversion.
Method A: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones and aldehydes to their corresponding alcohols without affecting less reactive functional groups like esters or amides.[5][6] Its operational simplicity and high efficiency make it the most common laboratory-scale method for this transformation.
Principle and Mechanism
The reduction proceeds via a two-step mechanism.[5][7] First, the borohydride anion (BH₄⁻) acts as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the 1-indanone.[8] This breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and a tetracoordinate alkoxide-boron complex. In the second step, a protic solvent (like methanol or ethanol) or a mild acid workup protonates the resulting alkoxide to yield the final secondary alcohol, 1-indanol.[9][10]
Caption: Mechanism of 1-Indanone Reduction by NaBH₄.
Detailed Experimental Protocol
Materials & Reagents:
-
1-Indanone (C₉H₈O, MW: 132.16 g/mol )
-
Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-indanone (2.0 g, 15.1 mmol). Dissolve the ketone in methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Performing the reaction at a reduced temperature helps to control the exothermic nature of the hydride addition.[9][11]
-
Reagent Addition: While stirring vigorously, add sodium borohydride (0.86 g, 22.7 mmol, 1.5 equivalents) portion-wise over 15 minutes. A molar excess is used to ensure complete conversion, as NaBH₄ can react slowly with the methanol solvent.[12]
-
Reaction Monitoring: Monitor the reaction progress every 10-15 minutes using Thin-Layer Chromatography (TLC) (see Section 2.3). The reaction is typically complete within 60-90 minutes at 0 °C.
-
Quenching: Once TLC indicates the complete consumption of 1-indanone, slowly and carefully add 1 M HCl (20 mL) dropwise to the cold reaction mixture to neutralize excess NaBH₄ and decompose the borate esters. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).[13]
-
Washing: Combine the organic layers and wash sequentially with water (1 x 30 mL) and then brine (1 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-indanol, typically as an off-white solid.
In-Process Control: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly assessing reaction completion by observing the disappearance of the starting material.[14]
TLC Protocol:
-
Prepare the Eluent: A mixture of Hexane:Ethyl Acetate (4:1) is a suitable mobile phase.
-
Spotting: On a TLC plate, spot three lanes: the starting 1-indanone (Std), a co-spot of the standard and the reaction mixture (Co), and the reaction mixture itself (Rxn).[15]
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the dried plate under a UV lamp (254 nm). 1-Indanone is more non-polar and will have a higher Rf value (typically ~0.6) compared to the more polar product, 1-indanol (Rf ~0.3).[11] The reaction is complete when the spot corresponding to 1-indanone is no longer visible in the 'Rxn' lane.
Caption: TLC Workflow for Monitoring Reaction Progress.
Purification: Flash Column Chromatography
The crude product can be purified to high homogeneity using flash column chromatography.[16][17]
Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude 1-indanol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a Hexane:Ethyl Acetate solvent system. Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity (e.g., to 4:1) to elute the more polar 1-indanol.[18]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield pure 1-indanol.
Data Summary
| Parameter | Value | Justification |
| Starting Material | 1-Indanone | Substrate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective hydride source.[5] |
| Stoichiometry | 1.5 eq. NaBH₄ | Ensures complete reaction.[12] |
| Solvent | Methanol | Protic solvent, readily dissolves reactants.[10] |
| Temperature | 0 °C | Controls reaction rate and exothermicity.[11] |
| Reaction Time | 60-90 minutes | Typical for complete conversion at 0 °C. |
| Work-up | 1 M HCl, Extraction | Neutralizes excess reagent and isolates product. |
| Purification | Column Chromatography | Removes impurities and unreacted material.[19] |
| Expected Yield | >90% | High-yielding transformation. |
Method B: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is an alternative, atom-economical method for ketone reduction. It employs a metal catalyst and a hydrogen source to achieve the transformation. Asymmetric transfer hydrogenation, using a chiral catalyst and a hydrogen donor like formic acid, is a powerful method for producing enantiomerically enriched indanols.[4][20]
Principle
In this process, a catalyst, typically a transition metal like Ruthenium (Ru) or Platinum (Pt) on a solid support, facilitates the transfer of hydrogen to the ketone.[4][21] The hydrogen source can be H₂ gas or a donor molecule like a formic acid/triethylamine mixture. This method is particularly valuable in process chemistry and for stereoselective synthesis.[4]
General Protocol (Asymmetric Transfer Hydrogenation)
This protocol describes a kinetic resolution of a substituted indanone, showcasing an advanced application.
Materials & Reagents:
-
Racemic 3-aryl-1-indanone
-
(R,R)-Ts-DENEB (Chiral Ru-catalyst)
-
Formic acid (HCO₂H) / Triethylamine (Et₃N) azeotrope (5:2)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under Nitrogen), dissolve the 3-aryl-1-indanone (1.0 eq) and the (R,R)-Ts-DENEB catalyst (0.01 eq) in methanol.
-
Hydrogen Source: Add the formic acid/triethylamine mixture (5 eq) to the solution.[4]
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 6-20 h) until approximately 50% conversion is achieved.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The resulting mixture of the reduced indanol and the unreacted indanone can be separated by flash column chromatography.[20] This process yields the cis-indanol with high enantiomeric excess and the recovered starting material also in high enantiomeric excess.[4]
Product Characterization
Confirm the identity and purity of the synthesized 1-indanol using standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3200-3500 cm⁻¹).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new signal for the carbinol proton (CH-OH) and the hydroxyl proton.
References
- 1. 1-Indanone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. rsc.org [rsc.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. youtube.com [youtube.com]
- 15. odinity.com [odinity.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. column-chromatography.com [column-chromatography.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Hydrogenation of 1‐Indanone to 1‐Indanol near Room Temperature Catalyzed by Immobilized Pt‐Nanoparticles on SBA‐15 | Semantic Scholar [semanticscholar.org]
The Versatile Role of Brominated Indanones in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of Brominated Indanones
In the landscape of synthetic organic chemistry, the indanone scaffold represents a "privileged structure," frequently appearing in natural products and pharmacologically active molecules.[1] The fusion of a benzene ring with a cyclopentanone creates a rigid framework with multiple sites for chemical modification. The strategic introduction of a bromine atom onto this scaffold dramatically enhances its synthetic utility, transforming the simple indanone into a versatile and powerful building block. Brominated indanones, such as 4-bromo-1-indanone and 6-bromo-1-indanone, serve as pivotal intermediates in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.[2]
The bromine atom acts as a highly effective "synthetic handle," enabling a wide array of transformations. Its utility as an excellent leaving group and a competent partner in palladium-catalyzed cross-coupling reactions allows for the precise and efficient introduction of diverse functional groups and structural motifs.[2][3] This capability is fundamental to constructing libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern medicinal chemistry. These derivatives have found applications in developing treatments for neurological disorders and oncology, highlighting the therapeutic potential unlocked by this class of building blocks.[2]
This guide provides an in-depth exploration of the use of brominated indanones in organic synthesis. It moves beyond simple procedural lists to explain the chemical reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of these key building blocks and their application in the three most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Part 1: Synthesis of Brominated Indanone Building Blocks
The journey into the application of brominated indanones begins with their own synthesis. The two most common methods are intramolecular Friedel-Crafts acylation of a suitably substituted arylpropionic acid and the direct, regioselective bromination of an indanone precursor.
Friedel-Crafts Acylation Approach
A classic and reliable method for forming the indanone ring system is the intramolecular Friedel-Crafts acylation.[3] This involves the cyclization of a 3-arylpropionic acid derivative. To synthesize a brominated indanone, one would start with a bromo-substituted phenylpropionic acid. The acid is first converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Regioselective Bromination of Indanones
Alternatively, a non-brominated indanone can be synthesized first, followed by a regioselective bromination step. Achieving precise bromination at a specific position on the aromatic ring (e.g., C4, C6, or C7) requires careful control of reaction conditions and the choice of brominating agent to prevent the formation of unwanted isomers.[3] For aromatic bromination, reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst or bromine in a suitable solvent are often employed. For bromination at the α-position (C2) of the ketone, different conditions are required, often involving the reaction of the indanone with bromine in a solvent like diethyl ether.[4]
Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling
The true synthetic power of brominated indanones is unleashed in palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a robust methodology for forming carbon-carbon and carbon-nitrogen bonds.[5] The general mechanism for these transformations follows a common catalytic cycle.
dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition\nComplex\n(Ar-Pd(II)-Br)Ln", fillcolor="#EA4335"]; Trans [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-R)Ln", fillcolor="#FBBC05"]; Product [label="Product\n(Ar-R)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Ar-Br (Bromoindanone)"]; OxAdd -> Trans [label=" R-M (Coupling Partner)"]; Trans -> Pd0 [label=" Reductive\n Elimination", pos="s,e,c"]; Trans -> Product [style=dashed, arrowhead=open, label=" "];
// Invisible node for layout {rank=same; Pd0; Product;} } /dot Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[5][6] This reaction is exceptionally valuable for synthesizing aryl-substituted indanones, which are precursors to advanced materials and complex bioactive molecules.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or used directly as a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Ligand-free systems have also been developed, offering a highly efficient and cost-effective alternative.[7]
-
Ligand: While some systems are ligand-free, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often crucial.[8] They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9]
-
Base: A base is essential for the transmetalation step.[10] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[11] The choice of base can be critical and must be compatible with other functional groups in the substrates.
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-indanone
This protocol is adapted from a highly efficient ligand-free procedure for the synthesis of 4-aryl-substituted indanones.[7]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-2-methyl-1-indanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Palladium(II) acetate (0.005 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of DMF and water (e.g., 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate (Bromoindanone) | Coupling Partner (Boronic Acid) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-methyl-1-indanone | Phenylboronic acid | 0.005 | K₂CO₃ | DMF/H₂O | 120 | >95 | [7] |
| 4-Bromo-2-methyl-1-indanone | 4-Methoxyphenylboronic acid | 0.005 | K₂CO₃ | DMF/H₂O | 120 | >95 | [7] |
| 4-Bromo-2-methyl-1-indanone | 3-Thienylboronic acid | 0.005 | K₂CO₃ | DMF/H₂O | 120 | >95 | [7] |
Heck Reaction: Vinylation of the Indanone Scaffold
The Heck reaction couples the brominated indanone with an alkene to form a new C-C bond, typically with high trans selectivity.[12] This reaction is a powerful tool for introducing vinyl groups, which can then be further manipulated, making it a valuable transformation in multi-step syntheses.[13]
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, Pd(0) is the active species, often generated from Pd(OAc)₂.[12]
-
Ligand: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction. However, for less reactive aryl bromides, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can be more effective.[12]
-
Base: An inorganic or organic base (e.g., triethylamine (Et₃N), potassium carbonate) is required to neutralize the HBr generated during the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.[13][14]
-
Solvent: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile are commonly used.[15]
Protocol 2: Heck Reaction of 6-Bromo-1-indanone with n-Butyl Acrylate
This is an illustrative protocol based on general principles of the Heck reaction.[12][16]
Materials:
-
6-Bromo-1-indanone
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve 6-Bromo-1-indanone (1.0 equiv.) in anhydrous DMF.
-
Add n-Butyl acrylate (1.5 equiv.) and triethylamine (1.5 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in a small amount of DMF. Add this catalyst solution to the reaction mixture.
-
Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Dilute the filtrate with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via column chromatography.
| Substrate (Bromoindanone) | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 6-Bromo-1-indanone | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Good to Excellent | [12] |
| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | Good | [15] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the direct coupling of aryl halides with a vast range of primary and secondary amines.[17][18] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine motif is ubiquitous.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium precursor and, critically, the ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[9][19] They accelerate both the oxidative addition and the C-N bond-forming reductive elimination steps, expanding the reaction scope to include less reactive aryl chlorides and challenging amine substrates.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[20] Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[21] The choice of base must be carefully considered to avoid side reactions with other functional groups.[5]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability and activity of the catalytic system.[21]
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1-indanone with Morpholine
This protocol is based on established procedures for Buchwald-Hartwig amination.[8][21]
Materials:
-
6-Bromo-1-indanone
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous and deoxygenated
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOt-Bu (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Add 6-Bromo-1-indanone (1.0 equiv.) followed by anhydrous, deoxygenated toluene via syringe.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
| Substrate (Bromoindanone) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 6-Bromo-1-indanone | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High | [8][21] |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 110 | High | [19] |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 110 | High | [19] |
Part 3: Workflow and Future Directions
The derivatization of brominated indanones provides a clear and powerful workflow for generating molecular diversity. Starting from a common brominated intermediate, a multitude of functionalities can be introduced, allowing for a systematic exploration of chemical space.
dot digraph "Derivatization_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Start [label="Bromoindanone\n(e.g., 4-Bromo-1-indanone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Aryl/Vinyl Boronic Acids)", fillcolor="#34A853"]; Heck [label="Heck Reaction\n(Alkenes)", fillcolor="#FBBC05"]; Buchwald [label="Buchwald-Hartwig\n(Amines)", fillcolor="#EA4335"]; Prod_Suzuki [label="Aryl/Vinyl-Indanones"]; Prod_Heck [label="Alkene-Substituted\nIndanones"]; Prod_Buchwald [label="Amino-Indanones"]; Library [label="Diverse Compound Library for SAR", shape=ellipse, fillcolor="#F1F3F4", style=filled];
// Edges Start -> Suzuki; Start -> Heck; Start -> Buchwald; Suzuki -> Prod_Suzuki; Heck -> Prod_Heck; Buchwald -> Prod_Buchwald; Prod_Suzuki -> Library; Prod_Heck -> Library; Prod_Buchwald -> Library; } /dot Caption: Synthetic workflow for the diversification of bromoindanones.
The protocols and principles outlined here serve as a robust foundation for any researcher looking to leverage the synthetic potential of brominated indanones. The continued development of more active and selective catalysts, along with the exploration of other transformations beyond cross-coupling, ensures that these humble building blocks will remain at the forefront of innovation in organic synthesis and drug discovery for the foreseeable future.
References
- 1. Synthesis and biological evaluation of new donepezil-like Thiaindanones as AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of aryl substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Scalable Synthesis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Introduction
The indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The substituted indanone, 4,6-Dibromo-2,3-dihydro-1H-inden-1-one, is a key intermediate in the synthesis of various pharmaceutical agents, necessitating a robust and scalable synthetic route for its production. This document provides a comprehensive guide for the scalable synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described protocol is designed for scalability, efficiency, and high purity of the final product.
The synthesis is approached via a two-step sequence, commencing with the preparation of the key precursor, 3-(2,4-dibromophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization to yield the target indanone. This guide provides detailed experimental protocols, mechanistic insights, safety considerations, and characterization data.
Synthetic Strategy Overview
The overall synthetic strategy is depicted below. The first stage involves the synthesis of 3-(2,4-dibromophenyl)propanoic acid from 2,4-dibromobenzaldehyde. This is followed by an intramolecular Friedel-Crafts acylation to construct the indanone ring system.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 3-(2,4-dibromophenyl)propanoic acid
This section details a scalable, one-pot procedure for the synthesis of 3-(2,4-dibromophenyl)propanoic acid starting from 2,4-dibromobenzaldehyde. This method is adapted from a known procedure for the synthesis of a similar monobrominated analogue and is advantageous for its operational simplicity and scalability.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4-Dibromobenzaldehyde | 98% | Commercially Available |
| Malonic acid | 99% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Piperidine | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sodium hydroxide (NaOH) | 98% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate | 98% | Commercially Available |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Knoevenagel Condensation: To the flask, add 2,4-dibromobenzaldehyde (264 g, 1.0 mol), malonic acid (114 g, 1.1 mol), and pyridine (400 mL). Add piperidine (8.5 g, 0.1 mol) dropwise via the dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:Ethyl Acetate).
-
Decarboxylation: After the initial reflux, continue heating at reflux for an additional 6-8 hours to effect decarboxylation. CO₂ evolution will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a 4 L beaker containing a stirred mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(2,4-dibromophenyl)propanoic acid as a solid.
-
Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 3-(2,4-dibromophenyl)propanoic acid as a white to off-white solid.
PART 2: Synthesis of this compound
This section describes the intramolecular Friedel-Crafts cyclization of 3-(2,4-dibromophenyl)propanoic acid to the target compound, this compound. The use of thionyl chloride to form the acyl chloride in situ, followed by cyclization with aluminum chloride, is a robust and scalable method.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(2,4-dibromophenyl)propanoic acid | 98% | From Part 1 |
| Thionyl chloride (SOCl₂) | 99% | Commercially Available |
| Aluminum chloride (AlCl₃) | Anhydrous, 99.9% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Commercially Available |
| Brine | Saturated solution | Commercially Available |
| Anhydrous sodium sulfate | 98% | Commercially Available |
Procedure:
Caption: Experimental workflow for the Friedel-Crafts cyclization.
-
Acid Chloride Formation: In a dry 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), and a dropping funnel, suspend 3-(2,4-dibromophenyl)propanoic acid (307 g, 1.0 mol) in anhydrous dichloromethane (1 L). Add thionyl chloride (143 g, 1.2 mol, 88 mL) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours, or until the evolution of HCl and SO₂ gas ceases. The solution should become clear.
-
Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C in an ice bath. In a separate dry flask, prepare a suspension of anhydrous aluminum chloride (160 g, 1.2 mol) in anhydrous dichloromethane (500 mL). Slowly add the aluminum chloride suspension to the reaction mixture via a cannula or dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 8:2 Hexanes:Ethyl Acetate).
-
Work-up: Carefully and slowly pour the reaction mixture into a 5 L beaker containing a stirred mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL). Caution: This quenching process is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a large separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (500 mL), water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[1][2][3][4][5] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. Handle it in a dry environment (e.g., a glove box or under a nitrogen atmosphere) and wear appropriate PPE.
-
Friedel-Crafts Reaction: The Friedel-Crafts acylation is an exothermic reaction.[6] Careful control of the reaction temperature during the addition of the Lewis acid is crucial to prevent runaway reactions. The quenching of the reaction mixture is also highly exothermic and should be performed with caution.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The aromatic region should show a characteristic splitting pattern for the disubstituted benzene ring. The aliphatic protons on the five-membered ring will appear as two triplets. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including those bonded to bromine), and the aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₉H₆Br₂O, showing the characteristic isotopic pattern for a molecule containing two bromine atoms. |
| Melting Point | A sharp melting point, indicative of high purity. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described two-step process, involving a one-pot synthesis of the propanoic acid precursor followed by an intramolecular Friedel-Crafts cyclization, is an efficient and robust method suitable for the production of this key pharmaceutical intermediate on a larger scale. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges that may be encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical for the success of subsequent reactions, directly impacting yield, side-product formation, and the overall efficiency of the synthetic route. This guide offers practical, experience-based strategies for purifying the crude product to a high degree of purity.
I. Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, typically involving bromination of an indanone precursor, can lead to several byproducts.
Common Impurities:
-
Regioisomers: Bromination of the aromatic ring may not be perfectly selective, leading to the formation of other dibromo-indanone isomers (e.g., 4,5-dibromo, 5,7-dibromo).
-
Poly-brominated Species: Over-bromination can result in tri- or tetra-brominated indanones.
-
Mono-brominated Species: Incomplete bromination can leave behind mono-bromo-indanone starting material.
-
Unreacted Starting Material: Residual 2,3-dihydro-1H-Inden-1-one may be present.
-
Degradation Products: Brominated ketones can be susceptible to degradation, especially under harsh conditions or prolonged exposure to silica gel.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is essential to visualize the number and relative polarities of the impurities.
II. Purification Strategy Selection
The choice of purification method depends on the nature and quantity of the impurities. The following decision tree illustrates a logical approach to selecting the appropriate technique.
Figure 1. Decision workflow for purification strategy.
III. Troubleshooting and FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Recrystallization
Q1: What is the best solvent for recrystallizing crude this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For aromatic ketones like this, good starting points for solvent screening are ethanol, methanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[1]
Protocol 1: Small-Scale Solvent Screening
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the compound is poorly soluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too non-polar.
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Solvent System Adjustment: If using a mixed solvent system (e.g., ethyl acetate/hexanes), try using a slightly more polar ratio (more ethyl acetate).
-
Seeding: Add a single, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Q3: After recrystallization, my product is still colored. How can I remove the color?
A3: Colored impurities are often highly polar or degradation products.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Column Chromatography: If color persists, column chromatography may be necessary.
Column Chromatography
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[2] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.
Protocol 2: TLC for Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity to achieve good separation between the product and impurities, with the product having an Rf of ~0.2-0.3.
Q5: My compound seems to be degrading on the silica gel column. How can I prevent this?
A5: Brominated ketones can be sensitive to the acidic nature of silica gel.[3]
Solutions:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.
-
Florisil or Alumina: Consider using a different stationary phase like Florisil or neutral alumina, which are less acidic.
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.[4]
Q6: I'm not getting good separation between my product and an impurity. What can I do?
A6: Poor separation can be due to several factors.
Solutions:
-
Optimize Solvent System: Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better separate compounds with close Rf values.
-
Column Dimensions: Use a longer, thinner column for better resolution.
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can be beneficial.[4]
IV. Safety Precautions
Working with polyhalogenated aromatic ketones requires strict adherence to safety protocols.
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[3]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
V. Data Summary
| Parameter | Recommended Starting Point |
| Recrystallization Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexanes |
| Column Chromatography Stationary Phase | Silica Gel (consider deactivation with triethylamine) |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate gradient |
| TLC Rf Target | 0.2 - 0.3 |
VI. Experimental Protocols
Protocol 3: Recrystallization of Crude this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (e.g., ethanol) in small portions while heating the flask with stirring. Continue adding solvent until the solid just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 4: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the starting solvent system, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
VII. References
-
BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-1-indanone.
-
BenchChem. (2025). Technical Support Center: Stability and Storage of Brominated Ketones.
-
Agilent. (n.d.). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
-
NIST. (2021). SAFETY DATA SHEET.
-
Palmer Holland. (2018). SAFETY DATA SHEET.
-
ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.
-
Organic Syntheses. (n.d.). Note 4.
-
ChemicalBook. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis.
-
Organic Syntheses. (n.d.). 3.
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
-
YouTube. (2023). Performing Column Chromatography.
-
YouTube. (2022). Column Chromatography.
-
YouTube. (2019). Column Chromatography.
-
YouTube. (2018). Column chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
-
PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions.
-
Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics by Science.gov.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
-
MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons.
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives.
-
PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
-
SciSpace. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
-
Chemistry LibreTexts. (2023). B. Column Chromatography.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
PMC - NIH. (n.d.). Reductive debromination of 1,2-dibromides with anisidines.
References
Technical Support Center: Recrystallization of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
Welcome to the technical support guide for the purification of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one via recrystallization. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to help you achieve high purity and yield in your experiments. Our approach is grounded in established chemical principles to explain the causality behind each step, ensuring a robust and reproducible methodology.
Recommended Recrystallization Protocol
This protocol is designed for the purification of crude this compound, assuming the primary impurities are more soluble in the chosen solvent system than the target compound.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a logical starting point for this brominated ketone.[1] Ethanol is a good initial choice. Alternatively, a mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can be effective.[2] This guide will proceed with ethanol.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation at the surface, which encourages premature, impure precipitation rather than slow crystallization.[3]
-
Heat a separate flask of the chosen solvent (ethanol) to its boiling point.
-
Add the minimum amount of near-boiling solvent to the crude solid in portions, with gentle heating and swirling, until the solid just dissolves.[4] This creates a saturated solution, which is critical for maximizing yield.
-
-
Decolorization (If Necessary): If the solution is highly colored, add a very small amount of activated charcoal and boil for a few minutes. Caution: Using too much charcoal can adsorb your product, significantly reducing the yield.[3]
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[5][6]
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a crystal lattice, excluding impurities.[7][8] Rapid cooling traps impurities and leads to the formation of a less pure precipitate.[8]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield by further decreasing the compound's solubility.[5]
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[4][5] Using room temperature or excess solvent will redissolve some of your product, lowering the yield.[4]
-
Allow the crystals to dry completely under vacuum to remove residual solvent.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Primary Solvent | Ethanol | Good solubility at high temperature, poor solubility at low temperature for many aromatic ketones.[9] |
| Alternative Solvents | Dichloromethane/Hexane, Ethyl Acetate/Hexane | A polar solvent to dissolve the compound and a non-polar anti-solvent to induce crystallization.[2] |
| Dissolution Temp. | Near boiling point of solvent | To ensure a saturated solution is formed with the minimum amount of solvent, maximizing yield.[4] |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the formation of pure, well-defined crystals and maximizes recovery.[7][8] |
| Washing Solvent | Ice-cold Ethanol | Removes soluble impurities without significantly dissolving the desired product crystals.[4] |
Troubleshooting Guide
Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
Answer: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[4][10]
-
Diagnosis & Solution 1 (Too Much Solvent): If you used too much solvent, the solution is not saturated enough for crystals to form. The most straightforward fix is to gently boil off a portion of the solvent to increase the concentration of your compound.[3][10] After reducing the volume, attempt the slow cooling process again.
-
Diagnosis & Solution 2 (Supersaturation): The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization requires an initial nucleation event to begin. You can induce this by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can act as nucleation sites for crystal growth.[3][4][7]
-
Seeding: If you have a small crystal of the pure product (a "seed crystal"), add it to the solution. This provides a perfect template for other molecules to crystallize upon.[3][4]
-
Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[5] This typically happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is too concentrated.[3][10] An oil rarely crystallizes into a pure form because impurities are often more soluble in the oil than in the solvent.[3]
-
Immediate Action: Do not cool the mixture further, as this will only make the oil more viscous.[7]
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation point slightly.[10] Then, attempt to cool the solution again, but much more slowly. Insulating the flask by placing it on a cork ring or wooden block can help slow the cooling rate.[3] Very slow cooling may allow the solution to reach a temperature below the compound's melting point before it becomes saturated enough to separate, favoring crystal formation over oiling out.[10]
Q3: My final yield is very low. What went wrong?
Answer: A low yield can result from several procedural missteps.
-
Cause 1: Too much solvent was used. This is the most frequent reason for poor yield, as a significant amount of your product will remain dissolved in the mother liquor.[3][4][10]
-
Cause 2: Premature crystallization during hot filtration. If the solution cooled too much during a hot filtration step, product may have been lost on the filter paper.[6]
-
Cause 3: Excessive washing. Using too much rinsing solvent, or solvent that was not sufficiently chilled, can dissolve and wash away a substantial portion of your crystalline product during the collection step.[4]
-
Cause 4: Incomplete crystallization. If the solution was not cooled for a sufficient amount of time in the ice bath, not all of the product will have crystallized out of solution.[5]
To improve your yield, ensure you are using the minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for washing.[4]
Q4: The melting point of my recrystallized product is still broad/low, indicating it's impure. Why?
Answer: If the final product is not pure, it suggests that impurities were incorporated into the crystal lattice.
-
Cause 1: Crystallization occurred too quickly. If the solution was cooled too fast ("crash cooling"), impurities get trapped within the rapidly forming crystal structure.[3][8] The key to purity is slow, methodical crystal growth.
-
Cause 2: The chosen solvent was inappropriate. An ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing them to be filtered off while hot.[9] If the impurities have similar solubility to your target compound in the chosen solvent, recrystallization will not be an effective purification method. In this case, another purification technique, such as column chromatography, may be necessary.[10]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent if I don't have a protocol? Answer: The ideal recrystallization solvent should dissolve the target compound very well when hot but poorly when cold. Conversely, it should either dissolve impurities at all temperatures or not at all.[7] You can determine a suitable solvent through small-scale solubility tests. Test a few milligrams of your crude product with various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) representing a range of polarities.[9][11] A good candidate will require heating to dissolve the sample and will show significant crystal formation upon cooling.
Q2: What is the expected appearance of pure this compound crystals? Answer: While crystal morphology can vary based on the solvent and cooling rate, a pure product should generally appear as well-defined, crystalline solids.[8] A literature search on related dibromo-indanones suggests they can form distinct crystals, sometimes with color (e.g., red crystals for 2,3-dibromoinden-1-one from chloroform).[12] You should aim for a product that is uniform in appearance with sharp, shiny surfaces.
Q3: Is it possible to use a mixed solvent system? Answer: Yes, a mixed solvent system is an excellent strategy when no single solvent has the ideal solubility properties.[1] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[1] For this compound, a system like Dichloromethane (good solvent) and Hexane (poor solvent) could be effective.
References
- 1. rubingroup.org [rubingroup.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. huaxichemical.com [huaxichemical.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Bromination of 2,3-Dihydro-1H-inden-1-one
Welcome to the technical support guide for the bromination of 2,3-dihydro-1H-inden-1-one (commonly known as 1-indanone). This resource is designed for researchers, chemists, and drug development professionals who utilize 2-bromo-1-indanone as a key synthetic intermediate. The α-bromination of ketones is a fundamental transformation, yet it is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during this reaction, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of 2-bromo-1-indanone. Each answer explains the chemical reasoning behind the problem and provides actionable solutions.
Q1: My reaction is producing a significant amount of a dibrominated side product. What is it, and how can I prevent it?
A1: Root Cause Analysis & Prevention
The most common dibrominated side product is 2,2-dibromo-2,3-dihydro-1H-inden-1-one . Its formation is a classic case of over-bromination.
Mechanistic Insight: The acid-catalyzed bromination of a ketone proceeds through an enol intermediate.[1][2] The formation of this enol is the rate-determining step of the reaction.[2] After the first bromine atom is added to the α-position, the resulting 2-bromo-1-indanone can still form an enol and react with another equivalent of bromine. While the electron-withdrawing nature of the first bromine atom deactivates the enol, making the second bromination slower than the first, over-bromination can still readily occur if the reaction conditions are not carefully controlled.[3][4]
Troubleshooting & Solutions:
-
Stoichiometry Control: The most critical factor is the precise control of your brominating agent. Use no more than 1.0 equivalent of bromine (Br₂). It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) to ensure all the bromine is consumed before significant dibromination occurs.
-
Slow Addition: Add the bromine solution dropwise to the solution of 1-indanone over an extended period. This maintains a low concentration of bromine in the reaction mixture at any given time, favoring the reaction with the more abundant starting material over the monobrominated product.
-
Temperature Management: Perform the addition at a reduced temperature (e.g., 0-10 °C) to moderate the reaction rate and improve selectivity.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, the reaction should be quenched immediately to prevent further bromination.
Q2: I'm observing bromination on the aromatic ring instead of the alpha-position. Why is this happening?
A2: Differentiating Reaction Pathways
Aromatic bromination is an electrophilic aromatic substitution (EAS) reaction, which occurs under different conditions than α-bromination. If you are observing aromatic substitution, it is almost certainly due to catalyst contamination or incorrect reaction setup.
Mechanistic Insight: The α-bromination of ketones is catalyzed by protic acids (like acetic acid or HBr), which facilitate enol formation.[5][6] In contrast, electrophilic aromatic substitution with bromine typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the Br-Br bond and generate a powerful electrophile ("Br+") capable of attacking the benzene ring.[7] The carbonyl group of 1-indanone is a deactivating group, which directs electrophilic attack to the meta-positions (positions 4 and 6), and makes the ring less reactive than benzene itself.
Troubleshooting & Solutions:
-
Verify Reagents: Ensure your solvent (e.g., acetic acid, chloroform, CCl₄) and glassware are free from any Lewis acid contaminants.[4]
-
Avoid Lewis Acids: Do not add any Lewis acid catalysts to the reaction. The standard procedure for α-bromination uses only a protic acid catalyst, which is often the solvent itself (e.g., acetic acid).[2]
-
Protect from Light: While less common for EAS, light can sometimes generate bromine radicals that may lead to complex side reactions, though typically not clean aromatic substitution. It is always good practice to shield the reaction from light.[3]
Q3: My final product seems to be an unsaturated indenone, not the expected bromo-indanone. What causes this elimination?
A3: Understanding Dehydrobromination
The side product you are observing is likely 1H-inden-1-one , the α,β-unsaturated ketone derivative. This is formed via the elimination of hydrogen bromide (HBr) from your desired 2-bromo-1-indanone product.
Mechanistic Insight: 2-Bromo-1-indanone is a β-halo ketone, which is highly susceptible to elimination reactions, particularly E2 elimination, to form a stable, conjugated system.[2][8] This process is significantly accelerated by the presence of a base and/or heat.
Troubleshooting & Solutions:
-
Maintain Acidic Conditions: Ensure your workup procedure is non-basic. Avoid washing with basic solutions like sodium bicarbonate until all excess bromine has been quenched. If a basic wash is necessary, perform it quickly and at low temperatures.
-
Use a Non-Basic Quench: Quench excess bromine with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Avoid Excessive Heat: During solvent removal or recrystallization, use the minimum amount of heat necessary. Purification via column chromatography at room temperature is often preferable to distillation.
-
Choice of Base for Intentional Elimination: It is noteworthy that this side reaction is sometimes harnessed intentionally. The use of a sterically hindered, non-nucleophilic base like pyridine is a common method to convert α-bromo ketones into their corresponding α,β-unsaturated derivatives.[8]
Q4: My reaction resulted in a complex, inseparable mixture of products. Could light exposure be the cause?
A4: The Impact of Photobromination
Yes, exposure to UV or even strong visible light can dramatically alter the course of the reaction, leading to a complex and often intractable mixture of products.
Mechanistic Insight: Light can initiate the homolytic cleavage of Br₂ into two bromine radicals (Br•). These radicals can then initiate a free-radical chain reaction, which is far less selective than the acid-catalyzed ionic mechanism.[3] Radical abstraction of hydrogen atoms can occur at both the α-position (C2) and the benzylic C3 position, leading to a variety of mono- and poly-brominated isomers. A study on the photobromination of 1-indanone reported a complex mixture containing 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, and 2,2-dibromoindan-1-one.[3][9]
Troubleshooting & Solutions:
-
Exclude Light: The simplest and most effective solution is to perform the reaction in the dark. Wrap the reaction flask completely with aluminum foil or conduct the experiment in a dark fume hood.
Troubleshooting Guide: Summary Table
| Problem Observed | Probable Side Product(s) | Primary Cause | Recommended Solution(s) |
| Over-bromination (higher MW peak in MS) | 2,2-Dibromo-1-indanone | Excess bromine; prolonged reaction time. | Use ≤1.0 eq. Br₂; add dropwise at 0-10 °C; monitor reaction via TLC/GC and quench upon completion. |
| Aromatic Substitution | 4-Bromo- or 6-Bromo-1-indanone | Contamination with a Lewis acid catalyst (e.g., FeBr₃). | Use clean, dry glassware; verify reagent purity; do not add Lewis acids. |
| Product is colored/unstable; shows alkene peaks in NMR | 1H-Inden-1-one | Dehydrobromination (elimination of HBr). | Maintain acidic workup conditions; avoid heat and basic washes; purify via chromatography instead of distillation. |
| Complex, inseparable mixture | Multiple poly-brominated isomers; oxidation products. | Light-initiated radical reaction (photobromination). | Exclude all light sources by wrapping the reaction vessel in aluminum foil. |
Mechanistic Pathways & Visualizations
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired reaction and the formation of common side products.
Caption: Desired acid-catalyzed monobromination pathway.
Caption: Major pathways to unwanted side products.
Recommended Experimental Protocols
Protocol 1: Selective α-Monobromination of 1-Indanone
This protocol is optimized to favor the formation of 2-bromo-1-indanone while minimizing side products.
Materials:
-
2,3-Dihydro-1H-inden-1-one (1-indanone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask wrapped in aluminum foil
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-indanone (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of indanone).[2] Wrap the flask in aluminum foil to exclude light.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred indanone solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water and a slight excess of saturated sodium thiosulfate solution to quench any unreacted bromine. Stir until the red-brown color is fully discharged.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at low heat.
-
Purification: The crude 2-bromo-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.
Protocol 2: Analysis of Product Mixture by ¹H NMR
¹H NMR spectroscopy is an excellent tool for quickly assessing the success of the reaction and identifying major components.
-
1-Indanone (Starting Material): Look for two distinct triplets corresponding to the -CH₂-CH₂- protons of the five-membered ring, typically around δ 2.7 and δ 3.1 ppm.
-
2-Bromo-1-indanone (Product): The α-proton (C2-H) will appear as a characteristic doublet of doublets (dd) at approximately δ 4.8-5.0 ppm. The adjacent C3 methylene protons will also show a more complex splitting pattern.
-
2,2-Dibromo-1-indanone (Side Product): The signal for the α-proton will be absent. The C3 methylene protons will appear as a singlet around δ 3.8 ppm.
-
1H-Inden-1-one (Side Product): Look for characteristic vinylic protons in the δ 6.0-7.5 ppm region, coupled to each other.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Indanone Synthesis via Friedel-Crafts Cyclization
Welcome to the Technical Support Center for optimizing the intramolecular Friedel-Crafts cyclization for 1-indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction efficiency. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific issues you may encounter.
The intramolecular Friedel-Crafts acylation is a robust and widely used method for constructing the 1-indanone core, a pivotal structural motif in many biologically active molecules.[1][2] The reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative, promoted by a Lewis or Brønsted acid catalyst.[1][2] However, achieving high conversion and purity can be challenging. This guide provides a structured approach to identifying and resolving common problems.
Troubleshooting Guide: Addressing Low Conversion & Side Reactions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction shows low to no yield of the desired 1-indanone. What are the primary causes?
This is the most frequent challenge. The root cause often lies in one of four areas: the catalyst, the reaction conditions, the substrate itself, or moisture contamination.
Possible Cause 1: Inactive or Inappropriate Catalyst
The choice and handling of the acid catalyst are paramount.
-
Causality: The catalyst's role is to generate the highly electrophilic acylium ion intermediate, which is then attacked by the aromatic ring.[2] If the catalyst is not strong enough or has been deactivated, this crucial intermediate will not form in sufficient concentration.
-
Solutions:
-
Catalyst Potency: For the direct cyclization of 3-arylpropionic acids, a strong acid is typically required. Superacids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often more effective than traditional Lewis acids.[3][4][5] For the cyclization of the more reactive 3-arylpropionyl chlorides, aluminum chloride (AlCl₃) is a classic and effective choice.[1][3]
-
Catalyst Quantity: Friedel-Crafts acylation is often not a truly catalytic process. The product, an aryl ketone, is a Lewis base that can form a stable complex with the Lewis acid catalyst, effectively sequestering it.[5][6] Therefore, stoichiometric amounts (typically 1.1 to 1.5 equivalents) of the catalyst are often necessary.[5] Insufficient loading leads to incomplete conversion.[4]
-
Catalyst Quality: Lewis acids like AlCl₃ are highly hygroscopic. Ensure you are using a fresh bottle of catalyst or one that has been stored under an inert atmosphere. Clumpy or discolored AlCl₃ may indicate degradation and should not be used.
-
Possible Cause 2: Suboptimal Reaction Temperature
Temperature dictates the reaction rate and the stability of reactants and products.
-
Causality: Every reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product, often indicated by the reaction mixture turning dark or tarry.[4][5]
-
Solutions:
-
For AlCl₃-catalyzed reactions, it is standard practice to add the catalyst at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allow the reaction to warm to room temperature.[1][5]
-
For less reactive substrates, heating may be necessary. Some direct cyclizations require temperatures up to 250 °C.[4][7]
-
Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal balance of temperature and time.[1][3][5]
-
Possible Cause 3: Substrate Reactivity
The electronic nature of the aromatic ring is a critical factor.
-
Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution.[2] Electron-donating groups (EDGs) on the aromatic ring (e.g., methoxy, alkyl) activate it towards electrophilic attack and facilitate the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano deactivate the ring, making the cyclization much more difficult and sometimes impossible.[4][8]
-
Solutions:
-
For deactivated substrates, more forcing conditions are required. This may include using a stronger catalyst (e.g., TfOH), higher temperatures, or longer reaction times.[3][4]
-
Be aware that substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) are generally incompatible with Friedel-Crafts conditions. These groups will react with the Lewis acid, deactivating both the catalyst and the aromatic ring.[5]
-
Possible Cause 4: Moisture Contamination
Water is the enemy of most Friedel-Crafts catalysts.
-
Causality: Lewis acids react readily with water, which hydrolyzes and deactivates them, completely inhibiting the reaction.[3][9]
-
Solutions:
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low indanone yield.
Question 2: I am observing the formation of multiple products or significant impurities. How can I improve selectivity?
The formation of byproducts lowers the yield of the desired indanone and complicates purification.
Possible Cause 1: Intermolecular Acylation
-
Causality: The acylium ion intermediate can react with a second molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly).[4] This is more likely to occur at high substrate concentrations.
-
Solution:
-
Employ High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway. A common technique is to slowly add the substrate to the catalyst solution over an extended period to maintain a low instantaneous concentration of the reactive intermediate.[5]
-
Possible Cause 2: Formation of Regioisomers
-
Causality: If the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can be formed.[3][9] The final product distribution is influenced by a combination of steric and electronic factors, as well as reaction conditions.
-
Solution:
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[3]
-
Solvent Choice: The polarity of the solvent can influence product distribution. For example, in some cases, nitromethane has been shown to provide optimal selectivity.[3][10] Non-polar solvents like carbon disulfide and polar solvents like nitrobenzene can favor different isomers in the acylation of naphthalene.[11]
-
Catalyst Choice: For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity in certain substrates.[3]
-
Possible Cause 3: Reaction Mixture Turned Black/Tarry
-
Causality: This almost always indicates decomposition and/or polymerization, typically caused by an uncontrolled exothermic reaction.[5] The Friedel-Crafts acylation can be highly exothermic, and if the heat is not managed effectively, the temperature can rise rapidly, leading to charring.
-
Solution:
-
Ensure the reaction vessel is adequately cooled (e.g., in an ice or dry ice/acetone bath) before and during the addition of the Lewis acid.
-
Add the catalyst slowly and portion-wise, allowing the temperature to equilibrate between additions.
-
Maintain vigorous stirring to ensure efficient heat dissipation throughout the reaction mixture.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which is the better starting material: the 3-arylpropionic acid or the 3-arylpropionyl chloride?
This depends on the substrate, desired scale, and experimental constraints.[1]
-
Direct Cyclization of 3-Arylpropionic Acids: This is a one-step approach that produces water as the only byproduct, making it more environmentally benign.[1][12] However, it is a more difficult transformation and often requires harsh conditions, such as strong superacids (TfOH, PPA) and/or high temperatures.[1][4]
-
Cyclization of 3-Arylpropionyl Chlorides: This is a two-step method. The carboxylic acid is first converted to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The subsequent cyclization can then be performed under milder conditions, often with AlCl₃ at 0 °C to room temperature. This route is generally more efficient and higher-yielding but generates corrosive byproducts.[1]
Caption: Decision tree for choosing the reaction pathway.
Q2: How do I choose the best catalyst for my reaction?
The optimal catalyst is substrate-dependent.[3] There is no single "best" catalyst, but there are excellent starting points.
| Catalyst Type | Examples | Best For | Typical Conditions |
| Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Cyclization of 3-arylpropionyl chlorides. | Anhydrous CH₂Cl₂ or DCE, 0 °C to RT.[1][3] |
| Brønsted Superacids | Triflic Acid (TfOH), Polyphosphoric Acid (PPA) | Direct cyclization of 3-arylpropionic acids, especially for deactivated rings. | Neat or in CH₂Cl₂, RT to 80 °C.[1][3][4] |
| Other Lewis Acids | Sc(OTf)₃, Tb(OTf)₃, NbCl₅ | Can be effective for direct cyclization, sometimes under milder conditions or with specific substrates. NbCl₅ can convert the acid to the acyl chloride in situ.[1][7][13] | Varies widely, can require high temperatures (e.g., 250 °C for Tb(OTf)₃).[7] |
Q3: What is the general mechanism for this reaction?
The reaction proceeds via an electrophilic aromatic substitution pathway.[2]
-
Activation: The acid catalyst activates the carbonyl group of the acyl chloride or carboxylic acid.
-
Formation of Acylium Ion: A highly electrophilic acylium ion intermediate is generated. This is the key electrophile.[2]
-
Intramolecular Attack: The tethered electron-rich aromatic ring attacks the acylium ion in an intramolecular fashion, forming a new carbon-carbon bond and a five-membered ring.
-
Deprotonation: A base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final 1-indanone product.[2]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Cyclization of 3-Arylpropionyl Chloride using AlCl₃
This is a classic and widely used method for 1-indanone synthesis.[1]
Step A: Formation of 3-Arylpropionyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which can be used directly in the next step.[1]
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride from Step A in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Caution: The addition is exothermic. Ensure the temperature does not rise significantly.[3]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction and decompose the aluminum complexes.[1][3]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Protocol 2: Direct Cyclization of 3-Arylpropionic Acid using Triflic Acid (TfOH)
This protocol is suitable for a one-step synthesis, particularly for substrates that are resistant to cyclization under milder conditions.[1]
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂), add the 3-arylpropionic acid (1.0 eq).
-
Add anhydrous DCM or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (TfOH, 3.0-5.0 eq) dropwise via a syringe. Caution: Superacids are highly corrosive. Handle with extreme care.
-
Allow the reaction mixture to warm to room temperature and, if necessary, heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction. Caution: Quenching is highly exothermic and will release CO₂ gas. Use a large beaker and add slowly.
-
Transfer to a separatory funnel, extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Data Presentation
Table 1: Effect of Temperature on a Model AlCl₃-Catalyzed Cyclization
Reaction: 3-phenylpropionyl chloride to 1-indanone using 1.2 eq. AlCl₃ in DCM.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 1-Indanone (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material remains.[5] |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion.[5] |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation.[5] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Suzuki Coupling of Dibromo-indenone
Welcome to the technical support center for optimizing Suzuki coupling reactions with dibromo-indenone. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield, selectivity, and reproducibility of their coupling reactions involving this specific class of substrates. In the following sections, we will explore common challenges and provide detailed, evidence-based solutions in a question-and-answer format, focusing on the critical role of the solvent system.
Introduction: The Challenge of Dibromo-indenone
Dibromo-indenone presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of two bromine atoms offers the potential for both mono- and di-arylation, demanding precise control over reaction conditions to achieve the desired selectivity. Furthermore, the indenone core, with its electron-withdrawing ketone functionality, can influence the reactivity of the C-Br bonds, making the optimization of parameters like solvent choice paramount for a successful outcome. This guide will provide you with the necessary insights and protocols to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
Q1: My Suzuki coupling reaction with dibromo-indenone is resulting in a low yield or no product formation. What are the primary solvent-related factors I should investigate?
A1: Low or no yield in a Suzuki coupling reaction is a common issue that can often be traced back to the solvent system. The solvent plays a crucial role in several aspects of the catalytic cycle.[1][2] Here's a systematic approach to troubleshooting:
-
Solubility of Reactants and Catalyst: Ensure that all components—dibromo-indenone, boronic acid/ester, base, and palladium catalyst—are sufficiently soluble in the chosen solvent system at the reaction temperature.[3] Poor solubility can lead to a heterogeneous mixture where the reaction kinetics are severely hindered. If you observe poor solubility, a change of solvent is necessary.[3]
-
Catalyst Activity and Stability: The solvent can impact the stability and activity of the palladium catalyst.[1] Some solvents can coordinate to the palladium center, influencing its reactivity.[4] For instance, strongly coordinating solvents like nitriles might inhibit the catalytic activity in some cases.[5]
-
Base Activity: The effectiveness of the base is highly dependent on the solvent.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have limited solubility in many organic solvents.[7] The addition of water as a co-solvent is often necessary to dissolve the base and facilitate the transmetalation step.[8][9] The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting the importance of water.[8]
-
Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. If the reaction has a high activation energy, a higher boiling point solvent like dioxane, toluene, or DMF might be necessary to achieve a reasonable reaction rate.[3][10]
Troubleshooting Workflow for Low Yield:
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Strategies to Mitigate Unwanted Debromination in Synthetic Chemistry
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction in organic synthesis: the unwanted cleavage of a carbon-bromine bond, or debromination (also known as hydrodebromination). This guide is designed to provide not just protocols, but a foundational understanding of the mechanistic underpinnings of this side reaction, empowering you to make informed decisions to optimize your reaction outcomes and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that corresponds to my starting material without the bromine atom. What is happening?
A1: You are likely observing hydrodebromination, a reductive process where the bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this is frequently caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can participate in a competing catalytic cycle that reductively cleaves the C-Br bond of your starting material or aryl-palladium intermediate. Identifying the source of the hydride is the first critical step in troubleshooting.
Q2: What are the most common sources of hydrides in my reaction?
A2: Hydride sources can be insidious and arise from various components in your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) can undergo β-hydride elimination, especially at elevated temperatures, to generate Pd-H species. Some inorganic bases can also contribute.
-
Solvents: Alcohols are direct hydride donors.[1] Amide solvents like DMF and DMAc can decompose at high temperatures to generate dimethylamine, which can then act as a hydride source. Even seemingly innocuous solvents like THF can degrade to generate hydride sources over time.[3]
-
Reagents and Impurities: Formate salts (often used as a deliberate reductant), silanes, and even trace amounts of water or alcohols in your reagents or solvents can lead to the formation of Pd-H species.[4]
Q3: How does temperature affect debromination?
A3: Higher reaction temperatures generally accelerate the rate of all reactions, including the undesired debromination pathway.[2] In many cases, the activation energy for the debromination side reaction is higher than that of the desired productive coupling. Therefore, lowering the temperature is often a simple and effective first step to improve selectivity and minimize the formation of the debrominated byproduct.
Q4: Can the choice of palladium catalyst or ligand influence the extent of debromination?
A4: Absolutely. The ligand sphere around the palladium center dictates its reactivity and stability.
-
Electron-rich and bulky ligands (e.g., biaryl phosphines like XPhos, SPhos, or bulky alkylphosphines like P(t-Bu)₃) can promote the desired reductive elimination step of the cross-coupling cycle.[5][6] By accelerating the formation of the C-C or C-N bond, these ligands can help the desired reaction outcompete the slower debromination pathway.
-
Bidentate ligands can sometimes suppress side reactions by creating a more stable and defined coordination sphere around the palladium, potentially inhibiting pathways that lead to Pd-H formation.[6]
Q5: I'm performing a lithium-halogen exchange on an aryl bromide and seeing debromination after quenching. What's the cause?
A5: In lithium-halogen exchange reactions, debromination typically occurs when the generated aryllithium species is quenched by a proton source before it can react with your desired electrophile. The proton source can be trace water in the solvent or reagents, or even the solvent itself (e.g., THF) if the aryllithium is particularly basic or if the reaction is allowed to warm. Ensuring rigorously anhydrous conditions and maintaining low temperatures (typically -78 °C) until the addition of the electrophile is critical.
Troubleshooting Guides for Specific Reaction Types
This section provides detailed troubleshooting strategies for reaction classes where debromination is a prevalent issue.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig, Stille, Sonogashira)
The hydrodebromination side reaction is a unifying challenge across many Pd-catalyzed cross-coupling reactions. The core issue is the generation of a Pd-H species that intercepts the catalytic cycle.
The generalized catalytic cycle for a cross-coupling reaction involves oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination. A competing hydrodebromination cycle can branch off after the oxidative addition step.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
As a Senior Application Scientist, this guide provides field-proven insights into the common purification challenges associated with 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. The methodologies described herein are designed to be self-validating, ensuring you can confidently address impurities and achieve the desired product quality for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically arise from the synthetic route, often involving the direct bromination of 1-indanone or a related intermediate. The impurity profile is heavily influenced by reaction conditions such as temperature, reaction time, and the choice of brominating agent.[1]
Common Impurities in this compound Synthesis
| Impurity Type | Specific Example(s) | Source / Reason for Formation | Typical Analytical Signal (¹H NMR) |
|---|---|---|---|
| Incomplete Reaction | 4-Bromo-2,3-dihydro-1H-inden-1-one | Insufficient brominating agent or reaction time. | Fewer aromatic proton signals, distinct chemical shifts for the remaining protons. |
| Over-bromination | Tribromo- or Tetrabromo-indenones | Excess brominating agent or prolonged reaction times.[2] | More complex aromatic splitting patterns, absence of certain aromatic proton signals. |
| Regioisomers | 4,7-Dibromo- or 5,7-Dibromo-indenone | Lack of complete regioselectivity during the electrophilic aromatic substitution (bromination).[3] | Distinct aromatic proton coupling patterns and chemical shifts. |
| Reagent Byproducts | N-succinimide (from NBS) | Use of N-Bromosuccinimide as the brominating agent. | Characteristic signals in the aliphatic region (e.g., a singlet around δ 2.5-2.8 ppm). |
| Residual Solvents | Acetic Acid, Dichloromethane, Hexanes | Solvents used in the reaction or purification steps.[2] | Characteristic signals (e.g., singlet for acetic acid ~δ 2.1 ppm). |
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable rapid screening technique.[4] It allows you to visualize the number of components in your mixture and helps in optimizing the solvent system for column chromatography.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: Start with a non-polar system like Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The desired product is moderately polar; impurities like over-brominated products will be less polar (higher Rf), while starting materials or more polar byproducts will be more polar (lower Rf).
-
Visualization: Use a UV lamp (254 nm) to see the spots. The presence of multiple spots confirms impurities.
Q3: Which analytical techniques are definitive for confirming purity and structure?
A3: A combination of techniques is essential for unambiguous confirmation.[4]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Pure this compound will have a clean spectrum with the correct chemical shifts, integration values, and coupling constants for its aromatic and aliphatic protons. Impurity peaks will be readily apparent.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[5] A reversed-phase method can separate the target compound from closely related impurities, allowing for purity to be reported as a percentage (e.g., >95%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. You should observe the correct molecular ion peak cluster for a compound containing two bromine atoms (a characteristic 1:2:1 ratio for [M], [M+2], and [M+4] peaks).[4]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[3]
Troubleshooting and Purification Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: My crude product is a discolored oil or sticky solid, not a crystalline powder.
-
Probable Cause: This indicates the presence of significant impurities, likely residual solvents or colored byproducts from the bromination reaction.[3] These impurities disrupt the crystal lattice, preventing solidification.
-
Recommended Solution: Purification by Column Chromatography. This technique is highly effective for separating compounds based on polarity.[6]
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying the target compound on a silica gel stationary phase.[7][8]
-
Select Mobile Phase: Use TLC to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation.[6]
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane).[9] Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Carefully add the resulting free-flowing powder to the top of the column.
-
Elute and Collect: Add the mobile phase to the column and apply gentle air pressure to begin elution.[7] Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: The product is crystalline but contains minor impurities after initial isolation.
-
Probable Cause: The crude product is of sufficient purity to crystallize, but co-precipitated impurities (like regioisomers or starting materials) are still present.
-
Recommended Solution: Recrystallization. This is a powerful technique for purifying crystalline solids, based on the principle that the solubility of a compound in a solvent increases with temperature.[10]
Protocol 2: Purification by Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For brominated indanones, suitable solvents include methanol, ethanol, or n-hexane.[11][12] You may need to use a solvent pair (e.g., Dichloromethane/Hexane) if a single solvent is not effective.
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorize (Optional): If the solution is colored, it may indicate high molecular weight byproducts. You can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove it.
-
Crystallize: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as impurities will tend to remain in the solvent (mother liquor).[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash and Dry: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. journals.co.za [journals.co.za]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
An Investigator's Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one: Projecting Biological Activity Through Comparative Analysis
Introduction: Unveiling the Potential of a Novel Indenone Scaffold
The indenone core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] This structural motif is present in natural products and has been successfully exploited to develop synthetic molecules for diverse therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents.[1][2] The well-established clinical success of the indenone-containing drug Donepezil for the management of Alzheimer's disease has particularly fueled interest in this versatile scaffold.[1][3]
This guide focuses on 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one , a compound for which specific biological activity data is not yet publicly available. The absence of data for a novel compound is not a roadblock but an opportunity. By leveraging structure-activity relationship (SAR) principles and comparing it with well-characterized indenone analogs, we can logically project its potential biological activities and design a rigorous experimental roadmap for its investigation. The presence of two bromine atoms on the aromatic ring is particularly noteworthy, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency.[4]
This document serves as a comprehensive technical guide for researchers, providing a comparative analysis of projected activities, detailed experimental protocols to test these hypotheses, and a framework for interpreting the potential outcomes.
Projected Biological Activities and Comparative Analysis
Based on the extensive literature on indenone derivatives, we can hypothesize three primary areas of biological activity for this compound: anticancer, neuroprotective, and antimicrobial.
Anticancer Activity: A Potential Tubulin Polymerization Inhibitor
A significant number of indenone derivatives, particularly 2-benzylidene-1-indanones, have demonstrated potent anticancer effects by inhibiting tubulin polymerization.[2][5][6] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]
Comparative Compounds:
-
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6): This indenone derivative has shown more effectiveness than the approved drug Irinotecan against several colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM.[5][8] Its mechanism involves inducing G2/M phase arrest, apoptosis, and an increase in reactive oxygen species (ROS).[5]
-
2-Benzylidene-1-indanone derivatives: Various compounds in this class exhibit strong cytotoxicity against breast, colon, leukemia, and lung cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[2]
Hypothesis for this compound: The dibromo substitution on the benzene ring could enhance its binding affinity to the colchicine-binding site of tubulin, a common target for indenone-based inhibitors. This could translate to potent cytotoxic and anti-proliferative activity against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity of Indenone Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis | [5] |
| COLO 205 (Colon) | 1.84 ± 0.45 | [5] | ||
| KM 12 (Colon) | 1.55 ± 0.23 | [5] | ||
| Irinotecan (Control) | HT-29 (Colon) | 5.21 ± 1.22 | Topoisomerase I Inhibition | [5] |
| 2-benzylidene-1-indanones (various) | MCF-7, HCT, THP-1, A549 | 0.010 - 0.880 | Tubulin Polymerization Inhibition | [2] |
| This compound | (To be determined) | (Projected: < 10 µM) | (Hypothesized: Tubulin Polymerization Inhibition) |
Neuroprotective Activity: A Potential Acetylcholinesterase (AChE) Inhibitor
The indenone scaffold is central to the mechanism of Donepezil, a cornerstone therapy for Alzheimer's disease. Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10][11] By inhibiting AChE, it increases acetylcholine levels in the brain, improving cognitive function.[12]
Comparative Compound:
-
Donepezil: A highly selective and reversible AChE inhibitor.[9] Its indanone moiety is crucial for its binding to the active site of the enzyme.
Hypothesis for 4,6-Dibromo-2,3-dihydro-1H-Inden-one: The electron-withdrawing nature of the bromine atoms could influence the electronic properties of the indenone ring system, potentially modulating its interaction with the AChE active site. An in vitro assay would be necessary to determine if it acts as an inhibitor and to quantify its potency.
Table 2: Comparative AChE Inhibition
| Compound | Target Enzyme | IC50 | Mechanism of Action | Reference |
| Donepezil | Acetylcholinesterase (AChE) | (Varies by assay, typically nM range) | Reversible Inhibition of AChE | [9][11] |
| This compound | Acetylcholinesterase (AChE) | (To be determined) | (Hypothesized: AChE Inhibition) |
Antimicrobial Activity: Exploring the Role of Halogenation
Indenone derivatives have been reported to possess antibacterial and antifungal properties.[1][13] Structure-activity relationship studies have indicated that the introduction of electron-withdrawing groups, such as halogens, can be beneficial for antimicrobial activity.[13] For instance, brominated chalcones and flavones have demonstrated significant membrane permeabilization effects in bacteria and potent antifungal activity.[14]
Comparative Compounds:
-
Various Aurone and Indanone Derivatives: A study synthesizing 48 derivatives found that many exhibited moderate to excellent antibacterial activity against S. aureus and E. coli, with MIC values as low as 15.625 µM.[13]
-
6-Bromoindolglyoxylamide derivatives: While not an indenone, this class of brominated compounds has shown potent antimicrobial activity, with the bromine atom being a key feature.[15]
Hypothesis for this compound: The presence of two bromine atoms may confer significant antimicrobial properties. It is plausible that the compound could exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, potentially through mechanisms involving membrane disruption.
Table 3: Comparative Antimicrobial Activity of Indenone and Related Halogenated Compounds
| Compound Class | Target Organism | MIC/MBC (µM) | Mechanism of Action | Reference |
| Indanone Derivatives (A5, D2) | S. aureus, E. coli | MIC: 15.625 | (Not fully elucidated) | [13] |
| Brominated Chalcone | S. aureus | MIC: 31.25 - 125 | Membrane Permeabilization | [14] |
| This compound | (To be determined) | (Projected: < 100 µM) | (Hypothesized: Membrane Disruption) |
Experimental Protocols for Activity Validation
To empirically test the hypothesized biological activities of this compound, the following detailed, self-validating protocols are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines to 70-80% confluency. Trypsinize, count, and dilute the cells to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37°C, 5% CO2).[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[12]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
96-well, black, flat-bottom plate
-
Nocodazole (positive control inhibitor)
-
Paclitaxel (positive control enhancer)
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C.
-
Compound Addition: Prepare 10x stock solutions of the test compound and controls in General Tubulin Buffer. Add 5 µL of the 10x solutions to the appropriate wells.[12]
-
Tubulin Reaction Mix Preparation: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[12]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).
-
Fluorescence Measurement: Immediately place the plate in the reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex/Em for DAPI) every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition. Calculate the IC50 for inhibition of polymerization.
dot
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of 4,6-Dibromoindanone and 5,6-Dibromoindanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the indanone scaffold serves as a cornerstone for the synthesis of a multitude of bioactive molecules and functional materials. The strategic placement of halogen atoms, particularly bromine, on this framework opens up a vast chemical space for diversification through cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4,6-dibromoindanone and 5,6-dibromoindanone. Understanding the nuanced differences in their chemical behavior is paramount for efficient synthesis design and the strategic development of novel chemical entities.
Introduction to the Isomers: Electronic and Steric Considerations
The reactivity of the C-Br bonds in 4,6-dibromoindanone and 5,6-dibromoindanone is governed by a delicate interplay of electronic and steric effects.[1][2][3] In both isomers, the bromine atoms are attached to an aromatic ring that is part of a bicyclic system containing an electron-withdrawing ketone. This ketone deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions.
-
4,6-Dibromoindanone: In this isomer, the bromine at the 4-position is situated ortho to the electron-withdrawing carbonyl group (when considering the fused ring system), while the bromine at the 6-position is para to the carbonyl group's point of fusion. The C4-Br bond is expected to be more electron-deficient and sterically hindered by the adjacent five-membered ring.
-
5,6-Dibromoindanone: Here, both bromine atoms are in the meta and para positions relative to the fusion point of the cyclopentanone ring. The C5-Br and C6-Br bonds are electronically distinct. The C6-Br bond is para to the electron-donating CH2 group of the cyclopentane ring, while the C5-Br bond is meta.
These subtle positional differences lead to significant variations in their reactivity profiles, particularly in selective cross-coupling reactions.
Figure 1: Structures of 4,6-dibromoindanone and 5,6-dibromoindanone.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[4][5][6][7] The efficiency of these reactions with dibromoindanone substrates depends on the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, which is influenced by both electronic and steric factors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms C-C bonds using boronic acids, is a staple in organic synthesis.[7][8][9] The general reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.[10] For dibromo compounds, selective mono-coupling is often achievable.
-
4,6-Dibromoindanone: The C6-Br bond is expected to be more reactive than the C4-Br bond. The C4 position is more sterically hindered by the adjacent cyclopentanone ring, and the electronic deactivation by the ortho-carbonyl group may be more pronounced.
-
5,6-Dibromoindanone: The C6-Br bond is anticipated to be more reactive than the C5-Br bond. This is due to the C6 position being para to the electron-donating alkyl portion of the fused ring, making the C6-Br bond more susceptible to oxidative addition.
| Position | 4,6-Dibromoindanone | 5,6-Dibromoindanone | Rationale |
| C4 | Less Reactive | N/A | Steric hindrance from the cyclopentanone ring and electronic deactivation from the ortho-carbonyl group. |
| C5 | N/A | Less Reactive | Meta to the alkyl portion of the fused ring, less activated than the C6 position. |
| C6 | More Reactive | More Reactive | Para to the alkyl portion of the fused ring, which is weakly activating, facilitating oxidative addition. |
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted indanones, offering field-proven insights into how specific structural modifications influence their therapeutic potential. We will delve into the anticancer, neuroprotective, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Indanone Core: A Foundation for Diverse Biological Activity
The 1-indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for designing bioactive molecules. A particularly important class of derivatives is the 2-benzylidene-1-indanones, which are structurally analogous to chalcones and exhibit a wide array of pharmacological effects. The planar structure of these molecules and the α,β-unsaturated ketone moiety are crucial for their interaction with various biological targets.[1]
This guide will systematically explore the SAR of substituted indanones in three key therapeutic areas:
-
Anticancer Activity: Primarily through the inhibition of tubulin polymerization.
-
Neuroprotective Effects: Focusing on the inhibition of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.
-
Anti-inflammatory Properties: By targeting cyclooxygenase-2 (COX-2) and inhibiting nitric oxide (NO) production in inflammatory models.
I. Anticancer Activity: Targeting Tubulin Polymerization
Substituted indanones, particularly 2-benzylidene derivatives, have emerged as potent anticancer agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2] This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of Tubulin Polymerization Inhibitors
The substitution pattern on both the indanone core and the benzylidene ring plays a critical role in determining the antiproliferative and tubulin polymerization inhibitory activity.
| Compound ID | Substitution on Indanone Core (R1) | Substitution on Benzylidene Ring (R2) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 1a | 4,5,6-trimethoxy | 3,4-methylenedioxy | 0.62 | [3] |
| 1b | 4,5,6-trimethoxy | 3,4,5-trimethoxy | 2.04 | [3] |
| 1c | 4,5,6-trimethoxy | 4-methoxy | >10 | [3] |
SAR Insights:
-
Indanone Core Substitution: The presence of multiple methoxy groups on the indanone ring, as seen in compounds 1a and 1b , is a key determinant of potent tubulin polymerization inhibition.[3] This suggests that these groups may be involved in crucial interactions with the colchicine binding site on tubulin.
-
Benzylidene Ring Substitution: The nature and position of substituents on the benzylidene ring significantly modulate activity. The 3,4-methylenedioxy group in 1a confers the highest potency in this series.[3] A comparison with the 3,4,5-trimethoxy substituted analog 1b reveals that while still potent, the activity is slightly reduced. A single methoxy group at the 4-position (1c ) leads to a dramatic loss of activity, highlighting the importance of a specific substitution pattern on this ring for effective tubulin binding.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol outlines a robust method for evaluating the inhibitory effect of substituted indanones on tubulin polymerization.
Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin. Inhibitors of this process will reduce the rate and extent of the fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (substituted indanones) and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2x tubulin reaction mix on ice containing 4 mg/mL tubulin, 2 mM GTP, and 30% glycerol in General Tubulin Buffer.
-
Prepare a 2x solution of the fluorescent reporter dye in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls at 2x the final desired concentration in General Tubulin Buffer.
-
-
Assay Execution:
-
Add 50 µL of the 2x test compound, control, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 50 µL of the 2x tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
II. Neuroprotective Activity: Acetylcholinesterase Inhibition
A promising strategy for the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several substituted indanone derivatives have been designed as potent AChE inhibitors, inspired by the structure of the approved drug donepezil.[4]
Comparative Analysis of Acetylcholinesterase Inhibitors
The key structural features for potent AChE inhibition often include a basic nitrogen atom, typically within a piperidine ring, connected to the indanone core via a linker of optimal length.
| Compound ID | Indanone Moiety | Linker and Basic Amine | AChE Inhibition IC50 (µM) | Reference |
| 2a | 5,6-dimethoxy-1-indanone | 2-carbon spacer to piperidine | 0.0018 | [5][6] |
| 2b | 5,6-dimethoxy-1-indanone | 3-carbon spacer to piperidine | 0.025 | [5] |
| 2c | 1-indanone | 2-carbon spacer to piperidine | 0.15 | [5] |
| Donepezil | (Reference Drug) | 0.026 | [5] |
SAR Insights:
-
Linker Length: The length of the spacer between the indanone core and the piperidine ring is critical for optimal activity. A two-carbon linker, as in compound 2a , results in the most potent AChE inhibition, being approximately 14-fold more active than donepezil.[5][6] Increasing the linker length to three carbons (2b ) leads to a significant decrease in potency.
-
Indanone Substitution: The presence of 5,6-dimethoxy groups on the indanone ring, mimicking a key feature of donepezil, dramatically enhances AChE inhibitory activity. A comparison of 2a with its unsubstituted analog 2c clearly demonstrates this, with 2a being nearly 100-fold more potent. These methoxy groups likely engage in favorable interactions within the active site of AChE.
-
Basic Amine: The piperidine ring is a crucial component, with its basic nitrogen atom expected to interact with the peripheral anionic site (PAS) of the AChE enzyme.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric assay to determine the AChE inhibitory activity of substituted indanones.
Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (substituted indanones) and a reference inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh).
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Execution:
-
To each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of the test compound or reference inhibitor solution (or solvent for control)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
Mix and pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
III. Anti-inflammatory Activity: COX-2 and Nitric Oxide Inhibition
Substituted indanones have demonstrated significant anti-inflammatory potential by inhibiting key mediators of the inflammatory response, such as the COX-2 enzyme and the production of nitric oxide (NO).[7][8] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Comparative Analysis of COX-2 Inhibitors
The SAR for COX-2 inhibition often involves specific substituents on the benzylidene ring that can fit into the secondary pocket of the COX-2 active site.
| Compound ID | Substitution on Benzylidene Ring (R2) | COX-2 Inhibition IC50 (µM) | Reference |
| 3a | 4-methoxyphenyl | 2.35 | [8] |
| 3b | 4-fluorophenyl | > 20 | [8] |
| 3c | 4-chlorophenyl | 3.34 | [8] |
| Celecoxib | (Reference Drug) | 0.03 | [8] |
SAR Insights:
-
Electronic Effects: The presence of an electron-donating methoxy group at the 4-position of the benzylidene ring (3a ) results in potent COX-2 inhibition. In contrast, an electron-withdrawing fluorine atom at the same position (3b ) leads to a significant loss of activity. A chloro substituent (3c ), which is also electron-withdrawing but larger than fluorine, restores some of the inhibitory activity, suggesting a complex interplay of electronic and steric factors. The methoxy group may facilitate binding within the hydrophobic active site of COX-2.
Comparative Analysis of Nitric Oxide Production Inhibitors
The ability of substituted indanones to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of their anti-inflammatory potential.
| Compound ID | Substitution on Indanone Core (R1) | Substitution on Benzylidene Ring (R2) | NO Production Inhibition IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 4a | 6-hydroxy | 4-hydroxy-3-methoxy | 13.51 |[8] | | 4b | 6-hydroxy | 4-methoxy | > 20 |[8] | | 4c | 6-hydroxy | 4-hydroxy | 17.81 |[8] |
SAR Insights:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on both the indanone and benzylidene rings appears to be crucial for potent inhibition of NO production. Compound 4a , with a 6-hydroxy group on the indanone and a 4-hydroxy-3-methoxy pattern on the benzylidene ring, is the most active in this series.[8] The removal of the 3-methoxy group (4c ) or the replacement of the 4-hydroxy with a 4-methoxy group (4b ) diminishes the activity, indicating that these specific hydrogen-bonding donors and acceptors are important for interaction with the cellular targets that regulate NO production, such as inducible nitric oxide synthase (iNOS).
Experimental Protocols
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorometric probe is used to detect the peroxidase activity, and inhibitors will reduce the fluorescence signal.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
Prepare a solution of arachidonic acid.
-
-
Assay Execution:
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of the diluted test inhibitor or vehicle control.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (LPS only) and a negative control group (no LPS, no compound).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
-
Calculate the IC50 value.
-
IV. Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of substituted indanones are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including iNOS and COX-2.[9]
Inhibition of NF-κB and MAPK Signaling by Indanone Derivatives
Caption: Indanone derivatives can exert anti-inflammatory effects by inhibiting the activation of IKK and MAPK, leading to reduced NF-κB nuclear translocation and subsequent downregulation of pro-inflammatory gene expression.
V. Synthetic Methodology: Claisen-Schmidt Condensation
The synthesis of the widely studied 2-benzylidene-1-indanone derivatives is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted 1-indanone and a substituted benzaldehyde.[10]
General Experimental Workflow for Claisen-Schmidt Condensation
Caption: A typical workflow for the synthesis of 2-benzylidene-1-indanone derivatives via Claisen-Schmidt condensation.
Detailed Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
Substituted 1-indanone (1.0 eq)
-
Substituted benzaldehyde (1.0-1.1 eq)
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 20% w/v)
-
Dilute hydrochloric acid
-
Standard laboratory glassware for reaction, filtration, and recrystallization
Procedure:
-
Reaction Setup: Dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold dilute hydrochloric acid with stirring. A precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Dry the purified product and confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Substituted indanones represent a highly versatile and promising class of compounds with a diverse and potent range of biological activities. The data and protocols presented in this guide underscore their significant potential in the development of novel therapeutics for cancer, neurodegenerative disorders, and inflammatory conditions. The clear structure-activity relationships observed for this scaffold allow for the rational design of next-generation inhibitors with enhanced potency and selectivity. The experimental methodologies provided herein offer a robust framework for the synthesis and evaluation of new indanone derivatives, facilitating further exploration of this important chemical space.
References
- 1. assaygenie.com [assaygenie.com]
- 2. thaiscience.info [thaiscience.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comprehensive analysis of 4,6-dibromo-2,3-dihydro-1H-inden-1-one and its derivatives as potential enzyme inhibitors. Drawing upon existing research into the broader class of indanone scaffolds, this document offers a comparative perspective on their efficacy against key enzymatic targets implicated in neurodegenerative diseases: monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents.
Introduction: The Therapeutic Promise of Indanone Scaffolds
The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. A notable example is Donepezil, a leading therapeutic for Alzheimer's disease that features a substituted indanone moiety. The versatility of the indanone structure allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against various enzymatic targets.
In the context of neurodegenerative disorders, the inhibition of monoamine oxidases and cholinesterases represents a cornerstone of symptomatic treatment. Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Their inhibition can elevate the levels of these neurochemicals, offering therapeutic benefits in conditions like Parkinson's disease and depression. Similarly, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) hydrolyze the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing the cognitive decline associated with Alzheimer's disease.
This guide focuses on the potential of this compound derivatives, a substitution pattern for which direct and extensive biological data is not yet available. By examining the structure-activity relationships (SAR) of related brominated and substituted indanones, we can extrapolate the potential efficacy and guide future research in this promising chemical space.
Comparative Efficacy of Indanone Derivatives as Enzyme Inhibitors
While specific inhibitory data for this compound is not publicly available, the following tables present the inhibitory activities (IC50 values) of various substituted indanone derivatives against MAO-A, MAO-B, AChE, and BChE. These are compared with well-established standard inhibitors to provide a benchmark for potential efficacy.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound/Derivative | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Standard Inhibitors | ||||
| Clorgyline | - | Potent & Selective | - | [1] |
| Selegiline (L-deprenyl) | - | - | Potent & Selective | [][3] |
| Indanone Derivatives | ||||
| 2-Heteroarylidene-1-indanone | 5-bromo-2-furan at C2 | > 10 | 0.0044 | |
| 2-Benzylidene-1-indanone | 5-hydroxy, B-ring halogens | 0.131 | < 0.1 | |
| C6-substituted indanones | Various | - | 0.001 - 0.030 |
Table 2: Cholinesterase (AChE and BChE) Inhibition
| Compound/Derivative | Substitution Pattern | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Standard Inhibitors | ||||
| Donepezil | - | 6.7 | - | [4] |
| Galantamine | - | - | - | [5] |
| Indanone Derivatives | ||||
| Indanone Derivative 9 | Complex | 14.8 | - | |
| Indanone Derivative 14 | Complex | 18.6 | - | |
| Dimethoxyindanone spiropyrrolidine hybrid | Complex | 1970 | 7080 |
Structure-Activity Relationship (SAR) and the Potential of 4,6-Dibromo Substitution
The existing literature on indanone derivatives provides valuable insights into the structural features that govern their enzyme inhibitory activity.
For Monoamine Oxidase Inhibition:
-
Substitution on the Aromatic Ring: Studies have shown that substitutions on the benzene ring of the indanone core significantly influence MAO inhibitory potency and selectivity. For instance, C6-substituted indanones are particularly potent and selective MAO-B inhibitors.
-
Halogen Substitution: The presence of halogen atoms, such as bromine, on the indanone scaffold has been shown to enhance MAO-B inhibitory activity. For example, a 2-heteroarylidene-1-indanone derivative with a 5-bromo-2-furan substituent at the 2-position exhibited a remarkable MAO-B IC50 value of 4.4 nM. This suggests that the electronegativity and size of the bromine atom may contribute favorably to binding within the active site of MAO-B.
Based on these observations, it is plausible that the 4,6-dibromo substitution pattern on the 2,3-dihydro-1H-inden-1-one core could lead to potent MAO inhibition, potentially with selectivity towards MAO-B. The two bromine atoms may engage in halogen bonding or other favorable interactions within the enzyme's active site.
For Cholinesterase Inhibition:
-
Complex Substituents: High-potency cholinesterase inhibitors based on the indanone scaffold, such as Donepezil, typically feature more complex substituents that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
-
Potential of Dibromo Substitution: While less is known about the direct impact of simple halogen substitutions on cholinesterase inhibition by indanones, the electronic modifications introduced by the two bromine atoms could influence the overall binding affinity. Further derivatization of the this compound core with moieties known to interact with the PAS of cholinesterases could be a promising strategy for developing potent inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of indanone derivatives as enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol is adapted from established fluorometric assays for MAO activity.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Workflow Diagram:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).
-
Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to the desired concentration.
-
Prepare stock solutions of the substrate (e.g., p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red) in appropriate solvents.
-
Prepare serial dilutions of the test compounds and positive controls (clorgyline for MAO-A, selegiline for MAO-B) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound or control solution to the respective wells.
-
Add 25 µL of the MAO enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe in assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Workflow Diagram:
Caption: Workflow for the AChE inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE in the assay buffer.
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh daily).
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 120 µL of the assay buffer.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the test compound or control solution.
-
Add 20 µL of the AChE enzyme solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Justification of the Proposed Route: This proposed synthesis employs a series of well-established organic reactions. The initial bromination of 3-bromotoluene would likely occur at the position para to the methyl group and meta to the bromine, yielding 1,3-dibromo-5-methylbenzene. Subsequent Friedel-Crafts acylation with 3-chloropropionyl chloride would be directed by the methyl group to the ortho position. An intramolecular Friedel-Crafts alkylation would then lead to the formation of the indanone ring. Finally, a second bromination step would introduce the second bromine atom at the 6-position, yielding the target molecule. It is important to note that this is a proposed route and would require experimental validation and optimization. An alternative approach could involve the direct dibromination of 2,3-dihydro-1H-inden-1-one, though this may lead to a mixture of isomers requiring separation.
Conclusion and Future Directions
The this compound scaffold represents an unexplored area in the development of enzyme inhibitors for neurodegenerative diseases. Based on the structure-activity relationships of related indanone derivatives, particularly the positive influence of halogen substitutions on MAO-B inhibition, it is reasonable to hypothesize that 4,6-dibromo substitution could yield potent and selective inhibitors.
Future research should focus on the following:
-
Synthesis and Characterization: The development and validation of a reliable synthetic route for this compound and its derivatives are paramount.
-
In Vitro Enzyme Inhibition Assays: The synthesized compounds should be screened against a panel of enzymes, including MAO-A, MAO-B, AChE, and BChE, to determine their inhibitory potency and selectivity.
-
Structure-Activity Relationship Studies: A systematic exploration of different substitution patterns on the this compound core will be crucial for optimizing inhibitory activity.
-
In Silico Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds and guide the design of more potent inhibitors.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives as a novel class of enzyme inhibitors can be elucidated.
References
- 1. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Testing Protocols for Novel Indanone Compounds
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Perhaps the most notable example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which highlights the therapeutic potential of this chemical class.[1][4][5] For researchers and drug development professionals, establishing a robust and logical in vitro testing cascade is paramount to efficiently identify and characterize novel indanone derivatives.
This guide provides a comprehensive comparison of essential in vitro protocols, moving from broad cytotoxicity screening to specific mechanism of action and target validation assays. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system to generate reliable and meaningful data.
Part 1: Foundational Assessment - Cytotoxicity and Cell Viability
The initial step for any novel compound is to determine its effect on cell viability. This foundational screen helps establish a therapeutic window and identifies the concentration range for subsequent, more targeted assays. Three common colorimetric and fluorometric assays provide overlapping yet distinct insights into a compound's cytotoxic profile.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[6] | Inexpensive, high-throughput, well-established.[7] | Indirect measure of viability; can be confounded by compounds affecting cellular metabolism. Requires a final solubilization step.[8] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.[9] | Direct measure of cytotoxicity (necrosis/late apoptosis). Simple, can be multiplexed. | Less sensitive for early apoptosis; LDH in serum can cause high background.[10][11] |
| Apoptosis Assay (Annexin V/PI) | Detects phosphatidylserine (PS) translocation to the outer membrane (early apoptosis) and membrane permeability (late apoptosis/necrosis).[12][13] | Distinguishes between apoptotic and necrotic cell death pathways.[13] Provides mechanistic insight. | Requires flow cytometry or fluorescence microscopy; more complex and lower throughput than colorimetric assays.[13][14] |
Workflow for Primary Cytotoxicity Screening
The following diagram illustrates a logical workflow for initial cytotoxicity assessment, starting with a broad metabolic assay and proceeding to more specific assays if cytotoxicity is observed.
Caption: A streamlined workflow for assessing compound cytotoxicity.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a cornerstone for high-throughput screening to determine a compound's IC₅₀ (half-maximal inhibitory concentration).[7] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[6][8]
Rationale: This assay is selected for initial screening due to its scalability, cost-effectiveness, and robust nature. It provides a reliable, quantitative measure of how a compound affects the overall metabolic health of a cell population, which is a strong indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a disease-relevant line) into a 96-well plate at a density of 5,000-10,000 cells/well.[15] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel indanone compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[16]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[17]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[16] Incubate for 3-4 hours at 37°C.
-
Causality: Only metabolically active cells with functional mitochondrial dehydrogenases can reduce the MTT tetrazolium salt to formazan crystals.[6] The incubation time allows for sufficient accumulation of the purple product.
-
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][16]
-
Causality: The formazan product is insoluble in aqueous solution. A solvent like DMSO is required to dissolve it, creating a homogenous colored solution for spectrophotometric measurement.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ value.
Part 2: Uncovering the Mechanism of Action (MoA)
Once a compound's cytotoxic profile is established, the next critical phase is to determine its mechanism of action. Given that the indanone scaffold is present in the well-characterized acetylcholinesterase (AChE) inhibitor Donepezil, a primary hypothesis for a novel neuro-active indanone could be the modulation of cholinergic pathways.[4][5][18]
Example MoA: Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme that degrades the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[4] Inhibition of AChE increases acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease.[18][19]
Caption: Mechanism of AChE inhibition by an indanone compound.
Detailed Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted standard for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically.
Rationale: This protocol provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of AChE. Its simplicity and reliance on standard lab equipment make it an excellent choice for screening and characterizing potential inhibitors.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB Solution (10 mM in buffer).
-
ATChI Solution (10 mM in buffer).
-
AChE Enzyme Solution (e.g., from electric eel, diluted in buffer).
-
Test Compound Stock: Novel indanone dissolved in DMSO, with subsequent dilutions in buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound at various concentrations (or a known inhibitor like Donepezil as a positive control).
-
Add 20 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.
-
-
Initiate Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATChI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.
-
Part 3: Target Validation in a Cellular Context
Confirming that a compound engages its intended molecular target within a complex cellular environment is a crucial validation step. Techniques like Western Blotting and Immunofluorescence can visualize and quantify changes in target protein expression or localization.
Comparison of Target Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Western Blot | Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects a specific protein using antibodies.[20] | Provides quantitative data on protein levels and size.[21][22] Can detect post-translational modifications. | Labor-intensive; provides no information on subcellular localization.[23] |
| Immunofluorescence (IF) | Uses fluorescently-labeled antibodies to visualize the location of a specific protein within a cell using microscopy.[24][25] | Provides high-resolution spatial data on protein localization and co-localization.[26][27] | Generally semi-quantitative; fixation can create artifacts. |
Detailed Protocol: Western Blot for Target Protein Modulation
This protocol determines if treatment with a novel indanone compound affects the expression level of its putative target protein (e.g., AChE or a downstream signaling protein).
Rationale: Western blotting is a definitive method to validate that a compound's activity is correlated with a change at the protein level, linking the enzymatic or cellular effect to a specific molecular target.[21][22]
Caption: Standard workflow for the Western Blotting technique.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the indanone compound at relevant concentrations (e.g., around the IC₅₀ from viability assays) for a specified time.
-
Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[22] Load samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[23]
-
Causality: SDS-PAGE separates proteins based on their molecular weight, allowing for the identification of the target protein by its specific size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[22][23]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[20][22]
-
Causality: Blocking prevents the non-specific binding of antibodies to the membrane surface, reducing background noise and ensuring the signal is specific to the target protein.[20]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.[28]
-
Secondary Antibody: Wash the membrane extensively with TBST. Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody.[28]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film.[22]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Part 4: Comparative Data Summary
To effectively compare novel compounds, data from all assays should be consolidated. The table below presents a hypothetical but realistic dataset for a novel indanone ("IND-123") compared to the benchmark compound, Donepezil.
| Assay | Parameter | IND-123 | Donepezil (Reference) | Interpretation |
| MTT Assay (SH-SY5Y cells) | Cytotoxicity IC₅₀ (48h) | 55.2 µM | > 100 µM | IND-123 shows moderate cytotoxicity at higher concentrations. |
| AChE Inhibition Assay | Enzymatic IC₅₀ | 25.6 nM | 10.1 nM | IND-123 is a potent AChE inhibitor, approximately 2.5-fold less potent than Donepezil. |
| Western Blot (SH-SY5Y cells) | AChE Protein Level (24h treatment at 1 µM) | No significant change | No significant change | The compound inhibits enzyme activity, not its expression level, consistent with a direct inhibitor MoA. |
This integrated approach, moving from broad screening to specific mechanistic and target validation studies, provides a robust framework for characterizing novel indanone compounds. By understanding the "why" behind each protocol step and logically structuring the experimental cascade, researchers can confidently and efficiently advance the most promising candidates in the drug discovery pipeline.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 19. goodrx.com [goodrx.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ptglab.com [ptglab.com]
- 24. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
- 26. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]
- 27. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide for Synthetic Chemists: Mono-bromo vs. Dibromo-indenone in Cross-Coupling Reactions
In the landscape of modern organic synthesis, indenone scaffolds are prized for their prevalence in pharmaceuticals, natural products, and advanced materials.[1][2] The ability to precisely functionalize this core structure via transition metal-catalyzed cross-coupling reactions is paramount for accessing novel chemical entities. Among the key precursors, bromo-indenones serve as versatile handles for carbon-carbon bond formation. This guide provides an in-depth comparison of mono-bromo and dibromo-indenone substrates, offering field-proven insights and experimental data to inform strategic decisions in research and development.
The Indenone Core: A Privileged Scaffold
Indenones are bicyclic ketones whose rigid, planar structure and conjugated π-system make them attractive building blocks for complex molecular architectures. The strategic introduction of aryl, alkynyl, and other moieties through powerful cross-coupling methods like the Suzuki-Miyaura and Sonogashira reactions allows for the systematic exploration of structure-activity relationships.[3][4] The choice of the halogenated starting material—specifically, whether it possesses one or two bromine atoms—fundamentally dictates the synthetic possibilities and challenges.
Mono-bromo-indenones: The Workhorse for Direct Functionalization
Mono-bromo-indenones are the substrates of choice for straightforward, single-step C-C bond formation. Their singular reactive site allows for clean and predictable installation of a desired substituent, making them ideal for creating libraries of analogues with a single point of diversity.
Reactivity in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for coupling mono-bromo-indenones with a vast array of commercially available boronic acids and esters.[5][6] This reaction is valued for its high functional group tolerance and generally mild conditions.[4]
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂
-
Base: K₂CO₃, Cs₂CO₃, NaHCO₃
-
Solvent: Toluene, Dimethoxyethane (DME), Dioxane
-
Coupling Partner: Aryl, heteroaryl, or vinyl boronic acids/esters
The reaction proceeds with high efficiency, enabling the synthesis of diverse 5-substituted indanones and related structures.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-indanone[4]
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-indanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add K₂CO₃ (2.0 mmol) and dimethoxyethane (10 mL).
-
Heat the mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-indanone derivative.
Sonogashira Coupling: Access to Conjugated Enynes
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is another cornerstone transformation.[7][8] Mono-bromo-indenones are excellent substrates for this palladium- and copper-cocatalyzed reaction, providing access to alkynylated indenones. These products are valuable intermediates for constructing more complex polycyclic systems.
Dibromo-indenones: A Platform for Stepwise and Divergent Synthesis
Dibromo-indenones offer a significant increase in synthetic versatility. The presence of two bromine atoms opens the door to sequential, regioselective couplings to create unsymmetrical products or one-pot double couplings for symmetrical molecules.
Regioselectivity: The Key to Controlled Functionalization
A critical feature of dibromo-indenones is the differential reactivity of the bromine atoms. In 2,3-dibromo-1H-inden-1-one, for example, cross-coupling reactions exhibit a strong preference for the C-3 position. This regioselectivity is attributed to the C-3 position being less sterically hindered and more electron-deficient, making it more susceptible to oxidative addition by the palladium catalyst.[9] This inherent bias can be exploited to perform a selective mono-arylation or mono-alkynylation, leaving the C-2 bromine available for a subsequent, different coupling reaction.[9][10]
By carefully controlling stoichiometry (using ~1 equivalent of the boronic acid or alkyne), chemists can isolate the 2-bromo-3-substituted-indenone intermediate in high yield.[9][10]
Workflow for Stepwise Functionalization of 2,3-Dibromo-indenone
References
- 1. Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antineoplastic Potential of Brominated Phenolic Compounds
Introduction: The Emergence of Brominated Phenols in Oncology
The relentless pursuit of novel, selective, and effective anticancer agents is a central theme in medicinal chemistry. Phenolic compounds, naturally abundant and known for diverse biological activities, have long been a foundational scaffold for therapeutic development.[1][2][3] A particularly compelling strategy involves the structural modification of these natural molecules, where halogenation—specifically bromination—has been shown to enhance bioselectivity and potency. Marine organisms, existing in highly competitive and unique environments, are a rich source of these brominated secondary metabolites, which exhibit significant anticancer, antioxidant, and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive comparison of brominated phenolic compounds, detailing their mechanisms of action, summarizing their efficacy with supporting experimental data, and offering detailed protocols for their evaluation.
Core Antineoplastic Mechanisms of Brominated Phenolic Compounds
Brominated phenolic compounds exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cancer cell division cycle. These mechanisms are often interconnected, creating a robust antitumor response.
Induction of Apoptosis: Orchestrating Cancer Cell Demise
Apoptosis is a controlled, systematic process of cell elimination that is crucial for preventing the proliferation of damaged or abnormal cells.[7] Many brominated phenols have demonstrated a potent ability to trigger this process in cancer cells through several interconnected pathways.
-
ROS-Mediated Apoptotic Pathway: A common mechanism involves the generation of Reactive Oxygen Species (ROS).[8] While normal cells maintain a balance of ROS, many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to agents that further increase ROS.[9] This elevated ROS can trigger the mitochondrial apoptotic pathway.[8] For instance, the bromophenol hybrid compound 17a was shown to induce apoptosis in A549 lung cancer cells by generating ROS, which in turn led to the suppression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[8][10]
-
Mitochondrial (Intrinsic) Pathway: This pathway is a central point of control for apoptosis. Brominated compounds can disrupt the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[11][12] Studies on compounds like 2,4,6-Tribromophenol (2,4,6-TBP) and pentabromophenol (PBP) revealed their ability to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) primarily through the mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3.[11][12] Similarly, the synthetic bromophenol BDDE (12) was found to modulate the levels of pro- and anti-apoptotic proteins Bax and Bcl-2 and activate caspases-3 and -9 in leukemia cells.[4][13]
Below is a diagram illustrating the ROS-mediated intrinsic apoptotic pathway commonly triggered by brominated phenolic compounds.
Caption: ROS-mediated intrinsic apoptosis pathway induced by brominated phenols.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a series of events that leads to cell division and replication. Since cancer is characterized by uncontrolled cell proliferation, arresting the cell cycle is a key anticancer strategy.[14] Brominated phenolic compounds have been shown to induce cell cycle arrest at different phases.
-
G0/G1 Phase Arrest: Some compounds prevent cancer cells from entering the DNA synthesis (S) phase.[1] The bromophenol hybrid 17a , in addition to inducing apoptosis, was found to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[1][8] This action effectively stops cell division before DNA replication can occur.[1]
-
G2/M Phase Arrest: Other derivatives can disrupt the formation of microtubules, which are essential for cell division (mitosis).[1] This disruption leads to an arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]
-
S Phase Arrest: The brominated plastoquinone analog BrPQ5 demonstrated an ability to cause an accumulation of MCF-7 breast cancer cells in the S phase, suggesting an interference with DNA replication and contributing to its cytotoxic effects.[15]
Comparative Efficacy: A Data-Driven Analysis
The antineoplastic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation. A lower IC50 value indicates higher potency. The tables below summarize the cytotoxic activities of various brominated phenolic compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Natural and Synthetic Bromophenols
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source Citation |
| Bromophenol 9 | A549 (Lung) | 1.8 nM | [4][13] |
| BGC-823 (Gastric) | 3.8 nM | [4][13] | |
| MCF-7 (Breast) | 2.7 nM | [4][13] | |
| HCT-8 (Colon) | 2.2 nM | [4][13] | |
| Bromophenol 12 (BDDE) | Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [4] |
| K562 (Leukemia) | 13.9 µg/mL | [4][13] | |
| Bromophenol 15 | KB (HeLa) | 3.09 µg/mL | [4][13] |
| Bel7402 (Hepatoma) | 3.18 µg/mL | [4][13] | |
| A549 (Lung) | 3.54 µg/mL | [4][13] | |
| Compound 17a (Hybrid) | A549 (Lung) | Significant Activity | [8][10][16] |
| Compound 4b-4 (Acetylated) | K562 (Leukemia) | 11.09 µM (24h) | [17] |
| Compound 5c (Acetophenone) | MCF7 (Breast) | < 10 µg/mL | [9] |
| PC3 (Prostate) | < 10 µg/mL | [9] | |
| A549 (Lung) | 11.80 µg/mL | [9] | |
| BrPQ5 (Plastoquinone) | MCF-7 (Breast) | 33.57 µM | [15] |
| MDA-MB-231 (Breast) | 33.65 µM | [15] |
Note: Direct comparison between different units (nM, µM, µg/mL) requires molecular weight information. However, the data clearly shows that many bromophenols exhibit potent activity in the nanomolar to micromolar range.
A crucial aspect of cancer therapy is selectivity—the ability to kill cancer cells while sparing normal cells. Some studies have noted this potential. For example, compound BDDE (12) was found to be selectively active against KB cancer cells, while another derivative, bromophenol 17 , showed stronger inhibition against normal HELF cells, highlighting the importance of structural modifications.[4][13] The acetophenone derivative 5c exhibited high cytotoxicity against multiple cancer cell lines while showing low cytotoxicity against the normal breast epithelial cell line MCF12F.[9]
Key Experimental Protocols for Evaluation
To facilitate further research in this promising area, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of brominated phenolic compounds.
Overall Research Workflow
The diagram below outlines a typical workflow for discovering and evaluating the antineoplastic potential of new brominated phenolic compounds.
Caption: General workflow for synthesis and evaluation of bromophenol compounds.
Protocol 1: General Synthesis of a Brominated Phenolic Derivative
This protocol provides a generalized procedure for demethylation to yield the final bromophenol, a common final step in synthesis.[18]
Causality: Boron tribromide (BBr₃) is a strong Lewis acid used to cleave ether bonds, particularly methyl ethers of phenols, to yield the corresponding hydroxyl group. This is a standard and effective method for deprotection in organic synthesis.
Methodology:
-
Dissolve the methylated precursor (e.g., 1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) (2.5 mmol) in CH₂Cl₂ (5 mL) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding water (5 mL).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product using column chromatography to obtain the final brominated phenol.[18]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated phenolic compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Causality: This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Methodology:
-
Seed cells in a 6-well plate and treat with the brominated phenolic compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples within one hour using a flow cytometer. Live cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the significant potential of brominated phenolic compounds as a novel class of antineoplastic agents. Their ability to induce apoptosis and cell cycle arrest in a wide range of cancer cell lines, often at low concentrations, makes them highly attractive candidates for further development.[1][13]
Future research should be directed towards several key areas:
-
Lead Optimization: Synthesizing and screening additional derivatives to improve potency, selectivity, and pharmacokinetic properties.[17]
-
In Vivo Studies: Validating the efficacy of the most promising compounds in animal models of cancer to assess their therapeutic potential and toxicity profiles in a whole-organism context.[19]
-
Mechanism Elucidation: Further investigating the specific molecular targets and signaling pathways to better understand their mode of action.[17]
-
Combination Therapies: Exploring the synergistic effects of brominated phenolic compounds with existing chemotherapy drugs to enhance efficacy and overcome drug resistance.
The data and protocols provided herein offer a solid foundation for researchers to advance the exploration of these marine-inspired molecules, moving them closer to potential clinical applications in the fight against cancer.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 11. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Bromo-Indanones: How Bromine's Position Dictates Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid framework serves as a versatile template for designing molecules that interact with a wide array of biological targets. From the Alzheimer's drug Donepezil to numerous candidates in anticancer and anti-inflammatory research, the indanone core is a recurring motif in pharmacologically active compounds.[1][2][3] A common and effective strategy in medicinal chemistry to enhance the potency and modulate the properties of such scaffolds is halogenation, particularly bromination. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity.
The Indanone Core and the Influence of Bromine Substitution
The biological activity of an indanone derivative is critically dependent on the nature and position of substituents on its aromatic ring. A bromine atom, being both electron-withdrawing (due to electronegativity) and bulky, can exert profound effects on molecular interactions.
-
Electronic Effects: The inductive effect of bromine withdraws electron density from the aromatic ring, which can influence the reactivity of the ketone group and the overall charge distribution of the molecule. This can alter how the molecule binds to target proteins, such as enzyme active sites.
-
Lipophilicity: Bromine significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and toxicity.
-
Steric Hindrance: The size of the bromine atom can introduce steric hindrance, forcing the molecule to adopt a specific conformation when binding to a receptor or enzyme. This can either enhance or diminish binding affinity depending on the architecture of the target's binding pocket.
The positions on the indanone ring—4, 5, 6, and 7—are not electronically equivalent. Their proximity to the fused cyclopentanone ring and the electron-withdrawing ketone group means that a bromine atom at each position will have a distinct impact on the molecule's properties.
Caption: Bromo-indanone positional isomers and their potential influence.
Comparative Analysis of Biological Activities
Bromo-indanones are versatile precursors used in the synthesis of compounds targeting a range of diseases, from cancer to neurological disorders.[4][5] The specific isomer chosen for synthesis often depends on the desired therapeutic outcome.
The indanone scaffold is a component of numerous compounds with anticancer properties.[6] Brominated indanones, in particular, serve as key intermediates in the development of novel cytotoxic agents.[4]
While a direct comparison of the cytotoxicity of simple 4-, 5-, and 6-bromo-1-indanone isomers is lacking in the literature, studies on more complex derivatives provide valuable SAR insights. For example, in a series of 1-benzyl-3-hydrazonoindolin-2-ones, a 5-bromo substitution was found to be a key feature in derivatives showing potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with the most active compound exhibiting an IC₅₀ of 2.93 µM against MCF-7 cells.[7] This highlights the potential of the 5-bromo position in this specific scaffold for enhancing anticancer effects. 4-Bromo-1-indanone is also frequently cited as a foundational building block for creating libraries of derivatives for screening against oncological targets.[4]
Table 1: Anticancer Activity of Selected Bromo-Indanone Derivatives
| Compound Class | Bromine Position | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 1-Benzyl-hydrazonoindolin-2-one | 5-Bromo | MCF-7 (Breast) | 2.93 µM | [7] |
| 1-Benzyl-hydrazonoindolin-2-one | 5-Bromo | A-549 (Lung) | 9.57 µM | [7] |
| Spiroisoxazoline-indanone | (on derivative) | MCF-7 (Breast) | 0.03 µM |[8] |
Note: Data is for complex derivatives, not simple bromo-indanones. Direct comparison is limited.
The introduction of electron-withdrawing groups, such as bromine, on indanone derivatives has been shown to be beneficial for activity against Gram-positive bacteria.[9] The increased lipophilicity imparted by the bromine atom can facilitate the molecule's passage through the bacterial cell wall and membrane.
A clear example of how positional isomerism impacts antimicrobial efficacy, albeit in a different molecular class, was demonstrated with isoamphipathic antibacterial molecules.[10][11] In this study, the ortho, meta, and para isomers exhibited vastly different profiles of antibacterial activity versus toxicity (hemolysis). The ortho-isomer was highly selective for bacteria, whereas the meta-isomer was highly toxic to red blood cells.[10] This principle underscores the critical importance of substituent positioning. For bromo-indanones, it is plausible that the position of the bromine atom would similarly modulate the balance between antimicrobial potency and host cell toxicity by altering the molecule's overall shape and amphipathicity.
Indanones are potent inhibitors of various enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which are relevant targets for anti-inflammatory and neurodegenerative diseases, respectively.[8][12]
In the development of novel COX-2 inhibitors with a spiroisoxazoline-indanone core, strategic placement of substituents was key to achieving high potency and selectivity, with the lead compound showing an IC₅₀ of 0.03 µM against MCF-7 cells, an activity linked to COX-2 inhibition.[6][8]
For MAO inhibition, while direct comparisons on the indanone ring are scarce, studies on related chalcone and arylidene-indanone structures show that a bromo-substituent on an attached aromatic ring can confer high potency and selectivity for the MAO-B isoform.[13] This suggests that a bromo-indanone core could serve as an excellent anchor for designing new MAO inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Caption: A validated workflow for comparative biological evaluation.
This protocol is a standard method for assessing the effect of compounds on cancer cell proliferation.
-
Cell Culture:
-
Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in a suitable growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the bromo-indanone isomers in DMSO.
-
Create a series of dilutions in the growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
The position of a bromine atom on the indanone ring is a critical determinant of biological activity. While current literature establishes bromo-indanones as valuable intermediates in drug discovery, particularly for anticancer and anti-inflammatory applications, there is a clear knowledge gap. A systematic, head-to-head comparative study of the 4-, 5-, 6-, and 7-bromo-1-indanone isomers across various biological assays is conspicuously absent.
Such a study would provide invaluable data for establishing clear SAR, enabling more rational drug design. By understanding precisely how the steric and electronic properties conferred by bromine at each position translate to biological function, researchers can more effectively select the optimal isomer for derivatization to create next-generation therapeutics. This represents a significant and promising opportunity for future research in medicinal chemistry.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cefipra.org [cefipra.org]
- 11. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
A Comparative Guide to Indanone Derivatives as Monoamine Oxidase Inhibitors for Neurodegenerative Disorders
This guide provides an in-depth comparative analysis of various indanone derivatives as inhibitors of Monoamine Oxidase (MAO), enzymes pivotal in the progression of neurodegenerative and neuropsychiatric diseases. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and provides detailed protocols to facilitate the discovery of novel therapeutic agents.
The Critical Role of Monoamine Oxidase in Neurological Health
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] While essential for neurotransmitter homeostasis, dysregulation of MAO activity is implicated in the pathophysiology of several disorders. Specifically, elevated MAO-B activity in the brain is a hallmark of aging and is associated with neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2] Inhibition of MAO-B can increase dopamine levels in the brain, offering a validated therapeutic strategy to alleviate motor symptoms in Parkinson's disease.[3] Consequently, the development of potent and selective MAO-B inhibitors is a significant focus of contemporary neuroscience research.
The indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the Alzheimer's drug donepezil.[1][4] Its derivatives have garnered substantial attention for their potential as MAO inhibitors, offering a versatile platform for the design of novel neuroprotective agents.[1]
Comparative Analysis of Indanone Scaffolds for MAO Inhibition
The inhibitory potency and selectivity of indanone derivatives against MAO-A and MAO-B are profoundly influenced by their substitution patterns. This section provides a comparative overview of key indanone classes, supported by experimental IC50 data.
Substituted 1-Indanone Derivatives
Simple substitutions on the 1-indanone ring have a marked effect on MAO-B inhibition. Research has shown that the position and nature of the substituent are critical determinants of activity. Notably, C6-substituted 1-indanones have been identified as particularly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[5] In contrast, C5-substituted analogs generally exhibit weaker MAO-B inhibitory activity.[5]
| Compound Class | Substituent Position | Representative Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1-Indanone | C6 | -OCH(CH3)2 | >100 | 0.78 | >128 | [6] |
| 1-Indanone | C6 | -O(CH2)2CH3 | >100 | 1.1 | >90 | [6] |
| 1-Indanone | C6 | -OCH2CH3 | >100 | 2.5 | >40 | [6] |
| 1-Indanone | C6 | -OCH3 | >100 | 11.8 | >8.5 | [6] |
| 1-Indanone | C5 | Various | - | Weaker than C6 | - | [5] |
Structure-Activity Relationship Insights: The data suggests that increasing the lipophilicity and steric bulk of the alkoxy substituent at the C6 position enhances MAO-B inhibitory potency. This is exemplified by the isopropoxy-substituted derivative, which demonstrates the highest potency in the series.
2-Benzylidene-1-Indanone Derivatives
The introduction of a benzylidene moiety at the 2-position of the 1-indanone core generally leads to a significant increase in MAO-B inhibitory activity, with many compounds displaying IC50 values in the sub-micromolar to nanomolar range.[7][8] These derivatives are often highly selective for MAO-B over MAO-A.[7]
| Compound Class | A-Ring Substituent (Indanone) | B-Ring Substituent (Benzylidene) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 2-Benzylidene-1-indanone | 5-OH | 4-Cl | >100 | 0.012 | >8333 | [7] |
| 2-Benzylidene-1-indanone | 5-OH | 4-CH3 | >100 | 0.015 | >6667 | [7] |
| 2-Benzylidene-1-indanone | 5-OH | 4-F | >100 | 0.021 | >4762 | [7] |
| 2-Benzylidene-1-indanone | Unsubstituted | Unsubstituted | >100 | 2.74 | >36 | [7] |
Structure-Activity Relationship Insights:
-
A-Ring Substitution: A hydroxyl group at the 5-position of the indanone ring (A-ring) significantly enhances MAO-B inhibition.[7][8]
-
B-Ring Substitution: Electron-withdrawing (halogens) and electron-donating (methyl) groups at the 4-position of the benzylidene ring (B-ring) contribute to high potency.[7][8] The lipophilicity introduced by the benzylidene moiety appears to be a key factor in improving MAO-B inhibition.[9]
2-Heteroarylidene-1-Indanone Derivatives
Replacing the benzylidene ring with a heteroaromatic system offers another avenue for potent and selective MAO-B inhibitors.[10] The nature of the heteroaromatic ring plays a crucial role in determining the inhibitory activity.
| Compound Class | A-Ring Substituent | Heteroaromatic Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 2-Heteroarylidene-1-indanone | 5-OCH3 | 5-Bromo-2-furyl | 0.061 | 0.0044 | 13.86 | [10] |
| 2-Heteroarylidene-1-indanone | 5-OCH3 | 5-Methyl-2-furyl | 0.322 | 0.0051 | 63.14 | [10] |
| 2-Heteroarylidene-1-indanone | 5-OCH3 | 2-Pyridyl | 0.531 | 0.0068 | 78.09 | [10] |
| 2-Heteroarylidene-1-indanone | 5-OCH3 | 2-Thienyl | 0.456 | 0.0069 | 66.09 | [10] |
Structure-Activity Relationship Insights: A methoxy group on the indanone A-ring significantly boosts MAO-B inhibition compared to unsubstituted analogs.[10] The inhibitory effect of the heteroaromatic substituent follows the general trend: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene.[10]
Indanone-Chalecone Hybrids and Multi-Target Ligands
The structural similarity between indanones and chalcones, another class of potent MAO inhibitors, has led to the development of hybrid molecules.[2] Furthermore, the indanone scaffold has been incorporated into multi-target-directed ligands (MTDLs), most notably through hybridization with the core structure of donepezil, an acetylcholinesterase (AChE) inhibitor.[4][11] This strategy aims to address the multifaceted nature of neurodegenerative diseases by simultaneously modulating multiple pathological pathways. For instance, donepezil-indanone hybrids have been designed to inhibit both AChE and MAO, offering a promising approach for the treatment of Alzheimer's disease.[4][11]
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the therapeutic target and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Dopamine Metabolism by Monoamine Oxidase B
This diagram illustrates the metabolic pathway of dopamine, highlighting the role of MAO-B in its degradation. Inhibition of MAO-B leads to an increase in synaptic dopamine levels.
Caption: Dopamine degradation pathway via MAO-B.
General Workflow for Screening Indanone Derivatives as MAO Inhibitors
This flowchart outlines the typical experimental process for the synthesis and biological evaluation of indanone derivatives as potential MAO inhibitors.
Caption: Experimental workflow for MAO inhibitor evaluation.
Experimental Protocols
General Synthesis of 2-Benzylidene-1-Indanone Derivatives
The Claisen-Schmidt condensation is a common and effective method for the synthesis of 2-benzylidene-1-indanone derivatives.[11]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve the substituted 1-indanone and the corresponding substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Add the NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and water, and acidify with HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro MAO Inhibition Assay using Kynuramine
This fluorometric assay is a widely used method for determining the inhibitory activity of compounds against both MAO-A and MAO-B.[5] Kynuramine is a non-selective substrate that is converted by MAO to the fluorescent product 4-hydroxyquinoline.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (indanone derivatives) dissolved in DMSO
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: ~310-320 nm, Emission: ~380-400 nm)
Procedure:
-
Prepare Inhibitor Plate: Serially dilute the test compounds and reference inhibitors in the assay buffer. Add 5 µL of each dilution to the wells of a black 96-well plate. For control wells (100% activity), add 5 µL of the vehicle (assay buffer with the same final DMSO concentration).
-
Add Enzyme: Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B, diluted in potassium phosphate buffer to a pre-determined optimal concentration) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add 5 µL of kynuramine working solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
Indanone derivatives represent a highly promising and versatile scaffold for the development of potent and selective MAO-B inhibitors. The structure-activity relationships elucidated to date provide a clear rationale for the design of new analogs with improved potency and pharmacokinetic profiles. The 2-benzylidene-1-indanone and 2-heteroarylidene-1-indanone series, in particular, offer fertile ground for further optimization.
Future research should focus on:
-
Multi-target drug design: Expanding the development of indanone-based hybrids that can modulate other relevant targets in neurodegeneration, such as acetylcholinesterase, beta-secretase (BACE1), and amyloid-beta aggregation.[1][4]
-
In vivo evaluation: Progressing the most promising in vitro candidates to in vivo models of Parkinson's and Alzheimer's diseases to assess their efficacy, safety, and blood-brain barrier permeability.
-
Elucidation of binding modes: Utilizing X-ray crystallography and advanced molecular modeling techniques to gain a deeper understanding of the interactions between indanone derivatives and the active sites of MAO-A and MAO-B, which will guide further rational drug design.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of novel indanone-based therapies for the treatment of debilitating neurodegenerative disorders.
References
- 1. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a brominated organic ketone, this compound requires management as hazardous waste, with specific procedures for segregation, storage, and disposal.
Hazard Identification and Classification
The foundational step in safe disposal is understanding the material's hazards. This compound is a halogenated organic compound. While specific toxicological data for this compound is not extensively detailed in publicly available literature, its chemical structure necessitates that it be handled as hazardous material.
Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are regulated by the Environmental Protection Agency (EPA).[1] Halogenated organic compounds are specifically listed and regulated, prohibiting land disposal without proper treatment.[2][3] Therefore, this compound waste must be segregated into the halogenated organic waste stream .[4][5] This classification is critical because halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts.[4] Mixing this waste with non-halogenated solvents can unnecessarily increase disposal costs, as the entire mixture would require treatment as halogenated waste.[6]
Inferred Hazards Based on Chemical Class:
-
Health Hazards: Similar halogenated compounds can cause skin, eye, and respiratory irritation.[7][8] Some may be toxic if inhaled or in contact with skin. Always consult the specific Safety Data Sheet (SDS) if available and assume the material is hazardous if data is incomplete.[9]
-
Environmental Hazards: Improper disposal can lead to environmental contamination.[10] Many halogenated organic compounds are toxic to aquatic life and can persist in the environment.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical for use or disposal, ensure appropriate PPE is worn to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the use of necessary protective equipment.[9][11]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield where splashing is possible.[8]
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Ventilation: All transfers of this compound, both pure chemical and waste, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7]
Step-by-Step Waste Collection and Storage Protocol
Proper accumulation of hazardous waste at the point of generation is a key requirement for safety and compliance. Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for temporary storage.[12][13]
Step 1: Select a Proper Waste Container
-
Compatibility: Choose a container made of material chemically compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). Avoid metal containers for certain chemicals, especially acids, and do not use food-grade containers.[1][12] The original product container is often a suitable choice if it is in good condition.[12]
-
Condition: Ensure the container is free from damage, leaks, or deterioration and has a secure, leak-proof screw-top cap.[10][12]
Step 2: Label the Waste Container
-
Label the container before adding any waste.[5]
-
The EPA requires that each label clearly includes the words "Hazardous Waste" .[13]
-
The label must also identify the full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations or chemical formulas.[5] If it is a mixed waste stream, list all components.[4]
Step 3: Accumulate the Waste
-
Carefully transfer the waste into the labeled container within a chemical fume hood.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[1]
-
Keep the container securely capped at all times, except when actively adding waste.[5][6][12] This is a critical safety measure to prevent the release of hazardous vapors.
Step 4: Store the Waste Container in a Satellite Accumulation Area (SAA)
-
The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[1][13]
-
Store the container in a designated, well-ventilated area away from incompatible materials.
-
Segregation is crucial: Store halogenated organic waste separately from non-halogenated organic, acidic, basic, and oxidizing wastes to prevent dangerous reactions.[4][12]
-
Utilize a secondary containment tray to capture any potential spills or leaks.
Disposal Operations Plan
Laboratory personnel are responsible for the safe accumulation and handoff of waste, not its ultimate treatment. The final disposal is managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
| Parameter | Specification | Rationale & References |
| Waste Classification | Halogenated Organic Hazardous Waste | Due to the carbon-bromine bonds, this compound falls under regulated halogenated organic compounds.[2][4][5] |
| Container Type | Glass or chemically compatible polymer (e.g., HDPE) with a secure screw cap. | To ensure chemical compatibility and prevent leaks or vapor escape.[1][12] |
| Required Labeling | "Hazardous Waste" + Full chemical name: "Waste this compound" | Fulfills EPA and OSHA requirements for hazard communication and proper identification.[5][13] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) within the lab. | To ensure safe, temporary storage at the point of generation under trained personnel's supervision.[12][13] |
| Final Disposal Route | Pickup by institutional EHS or a certified hazardous waste vendor for incineration. | Ensures compliance with RCRA regulations prohibiting land disposal of halogenated organic compounds.[1][4][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area thoroughly.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical and details of the spill.
-
By adhering to these structured protocols, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. kelid1.ir [kelid1.ir]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Proactive Defense: A Senior Application Scientist's Guide to Personal Protective Equipment for 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
In the landscape of drug discovery and development, we often encounter novel compounds with incomplete toxicological profiles. 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one is one such molecule. While specific hazard data is not extensively documented, its structure—a halogenated ketone—provides critical clues to its potential reactivity and toxicity. This guide is built on a foundational principle of laboratory safety: when data is scarce, caution must be abundant. We will treat this compound with the respect it demands, inferring its hazards from structurally similar molecules and establishing a robust personal protective equipment (PPE) and handling protocol. This proactive approach ensures that we protect the most valuable asset in any laboratory: the scientist.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers protect laboratory workers from chemical hazards.[1][2][3] This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, appropriate PPE.[4] This guide will focus on the correct selection and use of PPE, contextualized within a comprehensive Chemical Hygiene Plan (CHP).[1][3]
Part 1: Hazard Analysis Based on Chemical Structure
The toxicological properties of this compound have not been fully investigated.[5] Therefore, we must dissect its structure to anticipate its risks.
-
Dibrominated Aromatic System: The presence of two bromine atoms on an aromatic ring is a significant feature. Halogenated organic compounds can be toxic and may pose long-term health risks, including potential carcinogenicity.[6][7] Compounds like ethylene dibromide are classified as probable human carcinogens.[6] Skin absorption can be a significant route of exposure for brominated compounds.
-
Ketone Functional Group: Ketones can be irritants and may be absorbed through the skin.[8] They can also be flammable and react with oxidizing agents.
-
Indanone Core: The indanone structure itself is a common scaffold in biologically active molecules. While the core itself is not acutely hazardous, its derivatives must be handled with care.
Based on this structural assessment, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if swallowed, inhaled, or absorbed through the skin, and may have unknown chronic effects.[9][10][11]
Physicochemical Properties (Reference: 1-Indanone)
| Property | Value | Significance for Handling |
| Physical State | Likely a solid powder[5] | Potential for dust inhalation. Requires careful handling to avoid aerosolization. |
| Flash Point | > 110 °C / > 230 °F (for 1-Indanone)[12] | Low flammability risk, but should still be kept away from ignition sources.[10] |
| Solubility | Low water solubility expected | Spills are unlikely to be cleaned with water alone. |
Part 2: The Core of Protection - Selecting Your PPE
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision that depends on the specific procedures being performed.[13] For all work involving this compound, the following minimum PPE is mandatory.[14]
Eye and Face Protection: The Non-Negotiable Barrier
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the solid or its solutions.[14][15] Safety glasses, even with side shields, do not provide adequate protection against splashes or fine powders.
-
Secondary Protection: When there is a significant risk of splashing (e.g., handling large quantities, transfers, heating solutions), a face shield must be worn in addition to chemical splash goggles.[14][15] The face shield protects the entire face from corrosive splashes.[9][16]
Causality: The structure suggests irritant and potentially corrosive properties. Direct contact with the eyes could cause severe, irreversible damage.[10][17] Therefore, a complete seal around the eyes is essential.
Skin and Body Protection: Preventing Dermal Absorption
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) is mandatory. The lab coat should be fully buttoned.[15]
-
Gloves - The Critical Choice: Due to the compound's halogenated and ketone nature, glove selection is paramount. Nitrile gloves offer good general protection for incidental contact but may not be suitable for prolonged immersion.[14][15][18]
-
For Solid Handling/Weighing: Double-gloving with two pairs of nitrile gloves is a robust practice. This provides a barrier against tears and allows for the safe removal of the outer glove if contamination occurs.
-
For Solution Work/Extended Handling: Butyl rubber or Viton gloves are recommended for handling halogenated organic solvents and ketones.[8][18] Always check the manufacturer's glove compatibility chart for the specific solvents you are using.
-
Glove Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[19] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[20]
-
-
Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[15][19] Do not wear sandals, perforated shoes, or shorts.
Causality: Dibrominated compounds can be absorbed through the skin, leading to systemic toxicity. A lab coat protects against splashes on the body, and appropriate gloves are the primary barrier to prevent dermal absorption, which is a key risk with this class of chemicals.
Glove Selection Guide for Solvents Used with Ketones
| Glove Material | Use Against | Advantages | Disadvantages |
| Nitrile | Oils, greases, some acids and bases; good for incidental contact. | Excellent physical properties and dexterity. | Poor against some ketones and chlorinated solvents.[18] |
| Butyl Rubber | Glycol ethers, ketones, esters (polar organics). | Provides excellent protection against ketones. | Poor against hydrocarbons and chlorinated solvents; can have impaired dexterity.[8][18] |
| Viton™ (Fluoroelastomer) | Aromatic and chlorinated solvents, alcohols. | Excellent for organic solvents, good physical properties. | Extremely expensive, poor against some ketones and esters.[8][18] |
Respiratory Protection: When Engineering Controls Are Not Enough
All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation of airborne particles.[9][19]
-
Standard Operations: If work is conducted exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization/Spills: If there is a risk of generating significant dust outside of a fume hood (e.g., a large spill), a respirator is necessary. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters would be appropriate.[21]
-
Fit Testing and Training: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation, annual fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[15]
Causality: As a solid powder, the primary inhalation risk is from airborne particulates. A chemical fume hood is the most effective engineering control to prevent this. A respirator serves as essential backup protection in non-routine situations like a major spill.
Part 3: Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area within the chemical fume hood. Ensure all necessary equipment (spatulas, weigh paper, containers) and waste receptacles are inside the hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, chemical splash goggles, and then gloves (double-glove if necessary).
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Avoid any actions that could create dust, such as dropping the material from a height. Use a spatula to gently transfer the solid.
-
Transfers: When transferring the solid or its solutions, do so slowly and carefully to prevent splashes. If adding to a solvent, add the solid to the liquid slowly to control any potential exothermic reactions.
-
Post-Handling: After use, decontaminate the work area. Wipe down the balance and surrounding surfaces within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove the outer pair of gloves (if double-gloving). Then remove the lab coat, followed by goggles. Finally, remove the inner gloves.
-
Hygiene: Wash hands and exposed skin areas thoroughly with soap and water immediately after handling the chemical.[9][17][19]
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[22]
-
Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning, must be collected in a designated hazardous waste container for halogenated organic waste. Do not pour chemical waste down the drain.[22]
-
Regulatory Compliance: All waste disposal must adhere to federal, state, and local regulations.[22] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
Part 4: Emergency Response
Preparedness is key to mitigating the impact of an accident.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][17][23] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][17]
Chemical Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
References
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. ipgsf.com [ipgsf.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. uah.edu [uah.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. sjsu.edu [sjsu.edu]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromine [cdc.gov]
- 22. needle.tube [needle.tube]
- 23. tcichemicals.com [tcichemicals.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
